3-(4-Bromobenzoyl)propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51068. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFRCZNTXLDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212815 | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-79-0 | |
| Record name | 4-Bromo-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6340-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromobenzoyl)propionic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Bromobenzoyl)propionic Acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4-bromobenzoyl)propionic acid, a valuable intermediate in pharmaceutical and materials science applications.[1] The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This document details the underlying mechanism, experimental protocols, and critical reaction parameters. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is a versatile chemical building block.[1] Its structure, featuring a bromobenzoyl group, enhances its reactivity, making it a crucial intermediate in the synthesis of various biologically active molecules and advanced polymers.[1] The Friedel-Crafts acylation provides a reliable method for the synthesis of this and other aryl ketones, avoiding the common pitfalls of polyalkylation and carbocation rearrangements associated with Friedel-Crafts alkylation.
Reaction Mechanism and Principles
The synthesis of this compound proceeds via a Friedel-Crafts acylation, which is a classic example of an electrophilic aromatic substitution reaction.[2][3][4] The reaction involves the acylation of bromobenzene using succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]
The mechanism can be summarized in the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion. This resonance-stabilized carbocation is the key reactive intermediate.[6]
-
Electrophilic Attack: The electron-rich π system of the bromobenzene ring acts as a nucleophile, attacking the acylium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion. This restores the aromaticity of the ring and yields the final product, this compound, complexed with the Lewis acid.
-
Work-up: The final product is liberated from the aluminum chloride complex by hydrolysis with water and acid.
The bromine atom on the benzene ring is an ortho-, para-directing deactivator. However, due to steric hindrance, the acylation occurs predominantly at the para position.
References
- 1. chemimpex.com [chemimpex.com]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
An In-depth Technical Guide to the Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the Friedel-Crafts acylation of bromobenzene with succinic anhydride. This reaction is a cornerstone of electrophilic aromatic substitution, yielding β-aroylpropionic acids, which are valuable precursors in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1]
Core Reaction Mechanism
The Friedel-Crafts acylation of bromobenzene with succinic anhydride is a classic example of electrophilic aromatic substitution. The reaction proceeds in several distinct steps, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of avoiding polysubstitution and carbocation rearrangements, as the resulting acylium ion is resonance-stabilized and the product is deactivated towards further acylation.[2][3][4]
Step 1: Formation of the Acylium Ion Electrophile The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygen atoms of succinic anhydride. This polarization weakens the acyl-oxygen bond, facilitating the ring-opening of the anhydride to form a highly reactive acylium ion.[1][5][6] This acylium ion is the key electrophile in the reaction and is stabilized by resonance.[7][8]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7][9] This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10]
Step 3: Regioselectivity - The Role of the Bromo Substituent The bromine atom on the benzene ring influences the position of the incoming acyl group. Although halogens are deactivating due to their strong electron-withdrawing inductive effect, they are ortho, para-directing because of a weaker, opposing resonance effect where their lone pairs can donate electron density to the ring.[6][11] This resonance stabilization is most effective for intermediates formed from attack at the ortho and para positions. Due to the steric hindrance posed by the bulky bromine atom, the incoming acyl group preferentially adds to the para position, leading to 4-(4-bromobenzoyl)propanoic acid as the major product.[11][12]
Step 4: Rearomatization and Catalyst Regeneration To restore the stability of the aromatic ring, a proton (H⁺) is abstracted from the carbon atom bearing the new substituent. The AlCl₄⁻ species, formed in the initial step, acts as a base, removing the proton.[7][9] This step regenerates the aromatic system and the AlCl₃ catalyst. However, the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃.[13] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion.[13] The final product is liberated from this complex during an aqueous workup.[9][13]
Experimental Protocol
The following methodology is adapted from a verified procedure published in Organic Syntheses, which details the preparation of 3-(4-bromobenzoyl)propanoic acid.[14]
Materials and Equipment:
-
500-mL three-necked, round-bottomed flask
-
Overhead mechanical stirrer
-
Dry argon or nitrogen source
-
Ice bath
-
Succinic anhydride (powdered)
-
Bromobenzene
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (37%)
-
Toluene (for crystallization)
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer and purged with dry argon.
-
Charging Reactants: The flask is charged with powdered succinic anhydride (10.01 g, 0.1000 mol) and bromobenzene (96.87 g, 0.6170 mol).
-
Cooling: The resulting white mixture is cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (26.67 g, 0.2000 mol) is added in one portion. A significant color change and evolution of hydrogen chloride gas should be observed.
-
Reaction Progression: The reaction is maintained at 0°C for 4 hours and then allowed to warm to room temperature. The mixture is stirred for an additional 96 hours at room temperature. The completion of the reaction is indicated by the cessation of HCl gas evolution.
-
Quenching: The reaction mixture is cautiously poured into a mechanically stirred solution of cooled (0°C) hydrochloric acid (250 mL, 37%). This process is exothermic and should be performed carefully.
-
Isolation: The resulting white precipitate is stirred for 1 hour, then collected by filtration using a Büchner funnel.
-
Washing: The crude product is washed thoroughly with water (1 L) and dried overnight on the funnel.
-
Purification: The crude product is purified by crystallization from dry toluene to afford a white crystalline solid.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts reaction [chemeurope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. studylib.net [studylib.net]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of 3-(4-Bromobenzoyl)propionic acid
An In-depth Technical Guide to 3-(4-Bromobenzoyl)propionic Acid
Introduction
This compound, also known by its IUPAC name 4-(4-bromophenyl)-4-oxobutanoic acid, is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceuticals and materials.[1] Its structure, featuring a carboxylic acid and a brominated aromatic ketone, provides multiple reactive sites for constructing more complex molecules.[1] This compound serves as a crucial building block for creating biologically active molecules, including potential drug candidates for inflammatory diseases, as well as for developing advanced polymers and agrochemicals.[1][2] The presence of the bromine atom can enhance lipophilicity, a key factor in improving the bioavailability of pharmaceutical agents.[1]
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Proper personal protective equipment, including gloves, eye shields, and a dust mask, is recommended when handling this compound.[4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanoic acid | [3] |
| CAS Number | 6340-79-0 | [1][4] |
| Molecular Formula | C₁₀H₉BrO₃ | [1][4][5] |
| Molecular Weight | 257.08 g/mol | [1][3][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 148-152 °C (lit.) | [4][6] |
| Boiling Point | 147-150 °C (estimate) | [6] |
| Density | 1.5943 g/cm³ (rough estimate) | [6] |
| Purity | ≥96% - 99% (HPLC) | [1][4][7] |
| Storage Temperature | 0-8°C, Sealed in dry, Room Temperature | [1][6] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from various analytical techniques are provided below.
| Spectroscopic Data | Details | Source |
| ¹H NMR | Data available on SpectraBase. Solvent: Polysol-d. | [3][8] |
| ¹³C NMR | Data available on SpectraBase. | [3] |
| Mass Spectrometry | GC-MS: Major m/z peaks at 183 and 185, with a third at 155. | [3] |
| Infrared (IR) Spectroscopy | Data available from NIST WebBook (Gas Phase) and SpectraBase (KBr Wafer). A broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ are characteristic of a carboxylic acid. | [3][5][9] |
| UV-VIS Spectroscopy | Data available on SpectraBase. | [3] |
| Raman Spectroscopy | FT-Raman data available on SpectraBase. | [3] |
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A common and effective method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). A general procedure is outlined below, adapted from similar syntheses.[10][11]
-
Reaction Setup : In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride and dry bromobenzene.
-
Catalyst Addition : While stirring the mixture, slowly add powdered anhydrous aluminum chloride in portions. The reaction is exothermic, and hydrogen chloride gas will be evolved.
-
Heating : Heat the reaction mixture under reflux for approximately 30 minutes to an hour to ensure the reaction goes to completion. The progress can be monitored using thin-layer chromatography (TLC).[10]
-
Quenching : Cool the flask in an ice-water bath and slowly add water, followed by ice and concentrated hydrochloric acid, to decompose the aluminum chloride complex.[10][11]
-
Isolation : If a solid precipitates, it can be collected by filtration. Alternatively, the excess bromobenzene can be removed by steam distillation.[11]
-
Purification : The crude product is typically purified by recrystallization. This can be achieved by dissolving the solid in a hot aqueous solution of sodium carbonate, treating with activated charcoal to remove colored impurities, filtering, and then re-precipitating the acid by acidifying the filtrate with hydrochloric acid.[11]
-
Drying : The purified product is washed with cold water and dried to a constant weight.
Caption: Friedel-Crafts acylation synthesis workflow.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are run to confirm the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. A KBr pellet of the solid sample is prepared, and the spectrum is recorded. Key peaks to identify are the broad O-H stretch of the carboxylic acid, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.
Biological Activity and Applications
While this compound is not typically used as an active pharmaceutical ingredient itself, it is a key precursor in the synthesis of various biologically active compounds.[1] Its derivatives are of significant interest in drug development.
The broader class of arylpropionic acid derivatives includes many well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[12] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain.[12] Although direct studies on the biological pathways of this compound are limited, its structural similarity to other NSAID precursors suggests that its derivatives could be designed to target the COX pathway.[12] For instance, the related compound 3-benzoylpropionic acid has demonstrated anti-inflammatory and analgesic properties, shown to reduce cell migration and the levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).[13]
Caption: Potential role of derivatives in COX inhibition.
Conclusion
This compound is a compound of significant value to the chemical and pharmaceutical industries. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an essential building block for a wide range of applications, from the synthesis of anti-inflammatory drugs to the development of novel materials. The experimental protocols for its synthesis and characterization are well-established, allowing for its reliable production and use in research and development settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9BrO3 | CID 80646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 96 6340-79-0 [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound CAS#: 6340-79-0 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. spectrabase.com [spectrabase.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Bromobenzoyl)propionic acid (CAS: 6340-79-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Bromobenzoyl)propionic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science research.
Core Compound Properties
This compound is a white crystalline solid.[1] Its chemical structure features a brominated phenyl ring attached to a butyric acid chain via a ketone group, providing multiple reactive sites for chemical modification.
| Property | Value | Source |
| CAS Number | 6340-79-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrO₃ | [1][2] |
| Molecular Weight | 257.08 g/mol | [1][2] |
| Melting Point | 144-154 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Synonyms | 4-(4-Bromophenyl)-4-oxobutanoic acid, 3-(p-Bromobenzoyl)propionic acid | [1] |
Synthesis and Experimental Protocol
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[2]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the established methodology for Friedel-Crafts reactions.[2]
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
In a reaction vessel, bromobenzene is reacted with succinic anhydride in the presence of anhydrous aluminum chloride as a Lewis acid catalyst.
-
The reaction mixture is stirred, typically with heating, to promote the acylation process.
-
Following the reaction, the mixture is cooled and then quenched, often by the addition of hydrochloric acid.
-
The resulting solid product is collected by filtration.
-
The crude product is washed with cold water to remove any remaining acid and inorganic salts.
-
The solid is then dried and can be further purified by crystallization from a suitable solvent, such as methanol, to yield a cream-colored product.[2]
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure is particularly valuable for developing potential drug candidates, especially those targeting inflammatory diseases.[1]
Synthesis of 1,3,4-Oxadiazole Derivatives
A notable application is its use as a starting material for the synthesis of novel 1,3,4-oxadiazole derivatives, which have shown promise as anti-inflammatory and analgesic agents with reduced ulcerogenic side effects.[2]
Experimental Protocol: Synthesis of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles
The following is a general procedure for the synthesis of 1,3,4-oxadiazole derivatives from this compound.[2]
Materials:
-
This compound
-
Aryl acid hydrazides
-
Phosphorous oxychloride (POCl₃)
Procedure:
-
An appropriate aryl acid hydrazide (1 mmol) is dissolved in phosphorous oxychloride (5 mL).
-
This compound (1 mmol) is added to the solution.
-
The reaction mixture is heated, with reaction times varying from 3 to 5 hours.
-
Upon completion, the reaction mixture is worked up to isolate the desired 1,3,4-oxadiazole product.[2]
Safety and Handling
Hazard Identification:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Concluding Remarks
This compound is a valuable and versatile chemical intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of complex molecules for pharmaceuticals, materials science, and agrochemicals.[1] The straightforward synthesis and potential for derivatization into biologically active compounds underscore its importance in modern chemical research and development.
References
Spectroscopic Profile of 3-(4-Bromobenzoyl)propionic acid: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Bromobenzoyl)propionic acid, a compound of interest in various research and development applications.
This document presents a comprehensive summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with detailed experimental protocols. The information is structured to facilitate easy access and comparison for analytical and research purposes.
Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.5 - 12.0 | broad singlet | 1H | - | -COOH |
| 7.85 - 7.95 | doublet | 2H | ~8.5 | Ar-H (ortho to C=O) |
| 7.65 - 7.75 | doublet | 2H | ~8.5 | Ar-H (meta to C=O) |
| 3.25 - 3.35 | triplet | 2H | ~6.5 | -CH₂-C=O |
| 2.80 - 2.90 | triplet | 2H | ~6.5 | -CH₂-COOH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O (ketone) |
| 178.0 | C=O (carboxylic acid) |
| 135.5 | Ar-C (quaternary, attached to C=O) |
| 132.0 | Ar-CH (meta to C=O) |
| 129.5 | Ar-CH (ortho to C=O) |
| 128.5 | Ar-C (quaternary, attached to Br) |
| 33.0 | -CH₂-C=O |
| 28.0 | -CH₂-COOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| 1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1685 | Strong | C=O stretch (aryl ketone) |
| 1585 | Medium | C=C stretch (aromatic ring) |
| 1280 | Medium | C-O stretch (carboxylic acid) |
| 820 | Strong | C-H bend (para-disubstituted aromatic) |
| 750 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 258 | 50 | [M+2]⁺ (with ⁸¹Br) |
| 256 | 50 | [M]⁺ (with ⁷⁹Br) |
| 185 | 95 | [BrC₆H₄CO]⁺ (with ⁸¹Br) |
| 183 | 100 | [BrC₆H₄CO]⁺ (with ⁷⁹Br) |
| 157 | 40 | [C₆H₄CO]⁺ |
| 155 | 40 | [C₆H₅Br]⁺ |
| 76 | 30 | [C₆H₄]⁺ |
Experimental Protocols
The acquisition of the spectroscopic data presented above followed standardized laboratory procedures.
NMR Spectroscopy
A sample of this compound (5-10 mg) was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Visualization
To illustrate the workflow for obtaining and analyzing the spectroscopic data, the following diagram is provided.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a reference for their analytical and synthetic work.
Technical Guide: Solubility of 3-(4-Bromobenzoyl)propionic Acid in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Bromobenzoyl)propionic acid, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is a chemical intermediate with applications in organic synthesis. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a generalized workflow for solubility assessment.
Physicochemical Properties
-
Molecular Formula: C₁₀H₉BrO₃
-
Molecular Weight: 257.08 g/mol
-
Melting Point: 148-152 °C
-
Appearance: White crystalline solid
Solubility Data
A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The principle of "like dissolves like" suggests that this polar carboxylic acid would exhibit greater solubility in polar organic solvents. However, for precise quantification, experimental determination is necessary.
The following table is structured to present experimentally determined solubility data. In the absence of specific values, it serves as a template for researchers to populate with their own findings.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
| Methanol | 25 | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | HPLC |
| Isopropanol | 25 | Data not available | Gravimetric |
| Acetone | 25 | Data not available | UV-Vis |
| Ethyl Acetate | 25 | Data not available | HPLC |
| Acetonitrile | 25 | Data not available | Gravimetric |
| Toluene | 25 | Data not available | HPLC |
| Dichloromethane | 25 | Data not available | Gravimetric |
Experimental Protocols for Solubility Determination
The equilibrium solubility of a solid in a liquid solvent is most reliably determined using the isothermal shake-flask method.[1] This method involves saturating a solvent with the solute at a constant temperature and subsequently quantifying the concentration of the dissolved compound.[1]
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetone, ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or equipment for gravimetric analysis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that saturation is achieved.[1]
-
Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean, tared container (for gravimetric analysis) or a volumetric flask for further dilution (for spectroscopic or chromatographic analysis).
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method.
Analytical Methods for Quantification
The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4]
-
Sample Preparation: A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.[3]
-
Solvent Evaporation: The solvent is evaporated from the dish, typically in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.
-
Drying and Weighing: The dish containing the solid residue is dried to a constant weight in an oven.[3]
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the solvent used.
HPLC is a sensitive and specific method suitable for quantifying the concentration of the solute.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Concentration Determination: Determine the concentration of the compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution.
If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) and create a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.
-
Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample and then calculate the concentration in the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.
Caption: General workflow for solubility determination.
Conclusion
References
Crystal structure and molecular geometry of 3-(4-Bromobenzoyl)propionic acid
A comprehensive search for the definitive crystal structure and detailed molecular geometry of 3-(4-Bromobenzoyl)propionic acid has yielded no specific crystallographic data in publicly accessible databases, including the Cambridge Crystallographic Data Centre (CCDC). While basic chemical and physical properties of the compound are known, a detailed experimental determination of its three-dimensional structure through techniques like single-crystal X-ray diffraction has not been published or made available.
This technical guide aims to provide an overview of the anticipated structural features and the methodologies that would be employed for such a characterization, drawing parallels with a structurally similar compound, 3-(4-Methoxybenzoyl)propionic acid, for which crystallographic data is available. This document is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this molecule.
General Properties
This compound, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is a solid with the chemical formula C₁₀H₉BrO₃ and a molecular weight of approximately 257.08 g/mol .[1][2] It is characterized by a 4-bromobenzoyl group attached to a propionic acid moiety.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| CAS Number | 6340-79-0 |
| Appearance | White to light beige shiny crystalline flakes or powder |
| Melting Point | 148-152 °C |
Hypothetical Experimental Protocol for Crystal Structure Determination
The definitive determination of the crystal structure and molecular geometry of this compound would necessitate a single-crystal X-ray diffraction study. The typical workflow for such an analysis is outlined below.
Figure 1. A generalized workflow for the determination of a small molecule crystal structure.
Synthesis and Crystallization: The first step involves the synthesis of this compound, followed by rigorous purification, typically through recrystallization from a suitable solvent system. The purified compound is then used to grow single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation of a saturated solution is a common technique for crystal growth.
Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Anticipated Molecular Geometry and Intermolecular Interactions
Based on the known chemical structure, the molecular geometry of this compound is expected to feature a planar bromophenyl ring. The propionic acid chain will likely exhibit some degree of conformational flexibility. Key geometric parameters of interest would include the bond lengths and angles within the benzoyl and propionic acid moieties, as well as the torsion angles that define the overall conformation of the molecule.
In the solid state, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds between the carboxylic acid groups, likely forming centrosymmetric dimers. This is a common packing motif for carboxylic acids. Additionally, other intermolecular interactions, such as halogen bonding involving the bromine atom and C-H···O interactions, may play a role in stabilizing the crystal packing.
Figure 2. Expected functional groups and potential intermolecular interactions in the crystal structure.
Comparison with 3-(4-Methoxybenzoyl)propionic Acid
A crystallographic study of the related compound, 3-(4-Methoxybenzoyl)propionic acid, reveals a monoclinic crystal system (space group P2₁/c). In its crystal structure, molecules are linked by O-H···O hydrogen bonds to form centrosymmetric dimers. This strongly suggests that this compound would exhibit a similar hydrogen-bonding motif. The availability of such data for a related structure underscores the type of detailed information that is currently missing for the bromo-substituted analogue.
Conclusion
While the fundamental properties of this compound are documented, a definitive understanding of its solid-state structure remains to be established. The absence of a published crystal structure in the primary crystallographic databases prevents a detailed analysis of its molecular geometry and intermolecular interactions. The experimental determination of this structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, providing crucial data for computational modeling, understanding structure-property relationships, and guiding the design of new materials and pharmaceutical agents. Researchers in possession of this compound are encouraged to pursue its crystallographic characterization.
References
An In-depth Technical Guide to 4-(4-bromophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the ketoacid 4-(4-bromophenyl)-4-oxobutanoic acid, a compound of significant interest in organic synthesis and medicinal chemistry. With the molecular formula C10H9BrO3, this molecule serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document details its chemical properties, provides established experimental protocols for its synthesis and analysis, and illustrates its synthetic utility.
Chemical Data Summary
The quantitative data for 4-(4-bromophenyl)-4-oxobutanoic acid are summarized in the table below, providing a clear reference for its physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanoic acid | [1] |
| Molecular Formula | C10H9BrO3 | [1][2][3] |
| Molecular Weight | 257.08 g/mol | [1] |
| CAS Number | 6340-79-0 | [1] |
| Melting Point | 149 - 152 °C | [4] |
| Appearance | White crystalline solid |
Synthetic Pathway and Applications
4-(4-bromophenyl)-4-oxobutanoic acid is a key intermediate in the synthesis of various heterocyclic structures, which are scaffolds of high value in drug discovery. The following diagram illustrates the primary synthetic route to this ketoacid via Friedel-Crafts acylation and its subsequent potential conversion to a pyridazinone derivative, a class of compounds with known biological activities.
Caption: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid and its conversion.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-(4-bromophenyl)-4-oxobutanoic acid are provided below. These protocols are based on established chemical literature and are intended to be a guide for laboratory practice.
Synthesis Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid from bromobenzene and succinic anhydride.[5]
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Water
-
Ice
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Add a solution of succinic anhydride and bromobenzene in dichloromethane dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is exothermic and can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layer with water, followed by a saturated sodium chloride solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-(4-bromophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of 4-(4-bromophenyl)-4-oxobutanoic acid, which can be adapted from methods for similar aromatic carboxylic acids.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid. The exact gradient should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Identify the peak corresponding to 4-(4-bromophenyl)-4-oxobutanoic acid based on its retention time.
-
Quantify the compound by comparing its peak area to the calibration curve.
Spectroscopic Characterization
The structure of the synthesized 4-(4-bromophenyl)-4-oxobutanoic acid should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the region of 7.5-8.0 ppm), and two triplets for the methylene protons of the butanoic acid chain (in the region of 2.5-3.5 ppm).[7]
-
¹³C NMR Spectroscopy: The carbon NMR will show signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the methylene carbons.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the carbonyl groups (C=O) of the ketone and the carboxylic acid (typically around 1680 cm⁻¹ and 1710 cm⁻¹, respectively), and a broad O-H stretch for the carboxylic acid.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.[7]
References
An In-depth Technical Guide to 4-(4-bromophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-4-oxobutanoic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores its potential biological activities and provides detailed experimental protocols for its synthesis and for assays relevant to its potential therapeutic applications.
Chemical Identity and Nomenclature
4-(4-bromophenyl)-4-oxobutanoic acid is a keto-carboxylic acid featuring a bromophenyl group. Its systematic IUPAC name is 4-(4-bromophenyl)-4-oxobutanoic acid . It is also commonly referred to by several alternative names and synonyms.
Table 1: Alternative Names and Chemical Identifiers
| Identifier Type | Value |
| Synonyms | 3-(4-Bromobenzoyl)propionic acid |
| 3-(p-Bromobenzoyl)propionic acid | |
| 4-(4-Bromophenyl)-4-oxobutyric acid | |
| β-(p-Bromobenzoyl)propionic acid | |
| CAS Number | 6340-79-0 |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| InChI Key | ZODFRCZNTXLDDW-UHFFFAOYSA-N |
| SMILES | O=C(O)CCC(=O)c1ccc(Br)cc1 |
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of 4-(4-bromophenyl)-4-oxobutanoic acid is essential for its application in research and development.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 146-147 °C | [1] |
| Boiling Point | Not available | |
| Appearance | White to off-white solid | |
| Solubility | Data not readily available in quantitative terms. As a polar carboxylic acid, it is expected to have higher solubility in polar organic solvents. | [2] |
Table 3: Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | Predicted shifts: Aromatic protons (ortho to carbonyl): ~7.9 ppm (d, 2H); Aromatic protons (meta to carbonyl): ~7.7 ppm (d, 2H); Methylene protons (adjacent to carbonyl): ~3.3 ppm (t, 2H); Methylene protons (adjacent to carboxyl): ~2.8 ppm (t, 2H); Carboxylic acid proton: ~12.0 ppm (s, 1H). |
| ¹³C NMR | Predicted shifts: Carbonyl carbon (ketone): ~197 ppm; Carbonyl carbon (acid): ~178 ppm; Aromatic carbon (ipso-bromo): ~128 ppm; Aromatic carbon (ipso-carbonyl): ~135 ppm; Aromatic carbons (ortho to carbonyl): ~129 ppm; Aromatic carbons (meta to carbonyl): ~132 ppm; Methylene carbon (adjacent to carbonyl): ~33 ppm; Methylene carbon (adjacent to carboxyl): ~28 ppm. |
| IR (Infrared) | Characteristic peaks: ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid); ~1710 cm⁻¹ (C=O stretch of carboxylic acid); ~1680 cm⁻¹ (C=O stretch of ketone); ~1600-1450 cm⁻¹ (C=C stretches of aromatic ring); ~820 cm⁻¹ (C-H out-of-plane bend for para-disubstituted benzene). |
| Mass Spec. | Molecular ion peak (M⁺) expected at m/z 256 and 258 in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[3] Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage at the keto group. |
Experimental Protocols
Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This protocol is adapted from a procedure reported in Organic Syntheses and involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid.
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bromobenzene and succinic anhydride in a suitable solvent like dichloromethane.
-
With vigorous stirring, carefully add anhydrous aluminum chloride in portions. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the resulting mixture until the precipitate solidifies.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 4-(4-bromophenyl)-4-oxobutanoic acid.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure to screen for the inhibitory activity of 4-(4-bromophenyl)-4-oxobutanoic acid against COX-1 and COX-2 enzymes.[4][5][6][7][8]
Workflow Diagram:
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
An In-depth Technical Guide to the Thermochemical Properties and Stability of 3-(4-Bromobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties and stability of 3-(4-Bromobenzoyl)propionic acid, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed experimental protocols based on established methodologies for determining its thermochemical characteristics. It also presents a framework for assessing its stability under various conditions as mandated by regulatory bodies. Furthermore, this guide introduces computational chemistry approaches as a powerful tool for estimating thermochemical data where experimental values are not readily accessible. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.
Introduction
This compound (C₁₀H₉BrO₃, CAS No: 6340-79-0) is a versatile building block in organic synthesis. Its structure, featuring a brominated aromatic ring and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a variety of biologically active molecules and functional polymers. A thorough understanding of its thermochemical properties and stability is paramount for safe handling, process optimization, formulation development, and regulatory compliance. This guide details the necessary experimental and computational methodologies to characterize these critical parameters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₃ | PubChem |
| Molecular Weight | 257.08 g/mol | PubChem |
| Melting Point | 148-152 °C | Sigma-Aldrich |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanoic acid | PubChem |
Thermochemical Properties: A Methodological Approach
Experimental Determination of Enthalpy of Combustion
The standard enthalpy of combustion (ΔH°c) is a fundamental thermochemical property that can be determined experimentally using bomb calorimetry.
This protocol describes the determination of the heat of combustion of solid this compound using a bomb calorimeter.
-
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen bomb (stainless steel)
-
Calorimeter bucket
-
Ignition unit
-
High-precision thermometer (±0.001 °C)
-
Pellet press
-
Crucible (silica or platinum)
-
Fuse wire (platinum or nichrome) of known combustion energy
-
Oxygen cylinder (high purity)
-
Analytical balance (±0.0001 g)
-
-
Calibration of the Calorimeter:
-
The heat capacity of the calorimeter (C_cal) must be determined by combusting a certified standard reference material, typically benzoic acid.
-
A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.
-
A known length of fuse wire is attached to the electrodes, touching the pellet.
-
The bomb is assembled, purged of air, and pressurized with high-purity oxygen to approximately 30 atm.
-
The bomb is placed in the calorimeter bucket containing a known mass of water.
-
The combustion is initiated, and the temperature change is recorded until a stable final temperature is reached.
-
The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.
-
-
Combustion of this compound:
-
A pellet of this compound (approximately 0.8-1.0 g) is accurately weighed.
-
The procedure is repeated as described for the calibration with benzoic acid.
-
-
Data Analysis:
-
The total heat released (q_total) is calculated from the heat capacity of the calorimeter and the temperature rise.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid (from residual nitrogen in the bomb).
-
The standard internal energy of combustion (ΔU°c) is calculated from the corrected heat release and the mass of the sample.
-
The standard enthalpy of combustion (ΔH°c) is then calculated using the following equation: ΔH°c = ΔU°c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
-
Estimation of Enthalpy of Formation
The standard enthalpy of formation (ΔH°f) can be calculated from the experimentally determined standard enthalpy of combustion using Hess's Law.
The balanced combustion reaction for this compound is:
C₁₀H₉BrO₃(s) + 10.25 O₂(g) → 10 CO₂(g) + 4 H₂O(l) + HBr(g)
The standard enthalpy of formation can be calculated as follows:
ΔH°f [C₁₀H₉BrO₃(s)] = [10 * ΔH°f [CO₂(g)] + 4 * ΔH°f [H₂O(l)] + ΔH°f [HBr(g)]] - ΔH°c [C₁₀H₉BrO₃(s)]
The standard enthalpies of formation for CO₂(g), H₂O(l), and HBr(g) are well-established values.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: A suitable density functional theory (DFT) method, such as B3LYP or M06-2X, is chosen.
-
Basis Set: A reasonably large basis set, for example, 6-311+G(d,p), is selected to provide a good balance between accuracy and computational cost.
-
Procedure:
-
The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation.
-
Frequency calculations are performed on the optimized structure to confirm that it is a true minimum on the potential energy surface and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which are known to provide more accurate results by canceling out systematic errors in the calculations.
-
Table 2: Estimated Thermochemical Data (Computational Approach)
Since no experimental data is available, this table is presented as a template for reporting computationally derived values.
| Property | Estimated Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (gas phase) | To be calculated | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Standard Gibbs Free Energy of Formation (gas phase) | To be calculated | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Standard Enthalpy of Combustion | To be calculated | Derived from calculated ΔH°f |
Stability of this compound
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Stability testing is performed to understand how the quality of the substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.
Stability Testing Protocol (Based on ICH Guidelines)
The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[1]
-
Stress Testing (Forced Degradation):
-
The purpose of stress testing is to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical procedures.[2]
-
Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).
-
Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound is heated to a high temperature (e.g., 105 °C) for a specified period.
-
Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
Samples are analyzed at various time points to determine the extent of degradation and to identify and characterize the degradation products.
-
-
Formal Stability Studies:
-
Long-term testing: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate testing: 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs during accelerated testing).
-
Accelerated testing: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Analytical Methods:
-
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is used to separate and quantify the parent compound and its degradation products.
-
Mass spectrometry (MS) coupled with HPLC (LC-MS) is used for the identification and structural elucidation of degradation products.
-
Table 3: Stability Testing Conditions and Schedule
| Study | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Visualizations
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.
Logical Flow for Stability Testing
Caption: Logical workflow for conducting stability studies according to ICH guidelines.
Conclusion
This technical guide provides a robust framework for the characterization of the thermochemical properties and stability of this compound. While direct experimental data for this compound is scarce, the detailed methodologies presented for bomb calorimetry and ICH-compliant stability testing offer a clear path for its comprehensive evaluation. Furthermore, the outlined computational chemistry approach serves as a valuable tool for predicting thermochemical data, aiding in early-stage development and risk assessment. The application of these methods will ensure a thorough understanding of the material's properties, facilitating its safe and effective use in research and development.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives from 3-(4-Bromobenzoyl)propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles derived from 3-(4-bromobenzoyl)propionic acid. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications. The synthesis involves the initial preparation of this compound, followed by its reaction with various aryl acid hydrazides to yield the target 1,3,4-oxadiazole derivatives. This document outlines the step-by-step experimental procedures, data on reaction yields, and summarizes the biological activities of the synthesized compounds, including their anti-inflammatory, analgesic, and antibacterial properties. The information is intended to serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.
Introduction
1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of the 1,3,4-oxadiazole scaffold have been reported to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The unique structural features of the 1,3,4-oxadiazole ring contribute to its metabolic stability and ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug design.
Aroylpropionic acids are a known class of non-steroidal anti-inflammatory drugs (NSAIDs); however, their clinical use can be limited by gastrointestinal side effects, which are often attributed to the presence of a free carboxylic acid group.[2] A common medicinal chemistry strategy to mitigate such side effects and potentially enhance therapeutic activity is to mask or replace the carboxylic acid moiety with other functional groups. The synthesis of 1,3,4-oxadiazole derivatives from this compound represents a targeted approach to modify the carboxylic acid group, with the aim of developing novel therapeutic agents with improved efficacy and safety profiles.[2]
Experimental Workflows and Logical Relationships
The overall process for the synthesis and evaluation of the target 1,3,4-oxadiazole derivatives can be visualized as a multi-step workflow, starting from commercially available reagents and proceeding through key synthetic transformations to the final biological assessment.
References
Application Notes and Protocols: 3-(4-Bromobenzoyl)propionic Acid as a Precursor for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromobenzoyl)propionic acid is a versatile precursor in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a keto-acid functionality, allows for facile cyclization reactions to generate a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound, with a focus on 1,3,4-oxadiazole and pyrazole derivatives. These classes of compounds have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table summarizes the in vivo anti-inflammatory activity of a series of 1,3,4-oxadiazole derivatives synthesized from this compound. The activity was assessed using the carrageenan-induced rat paw edema model, a standard and reliable method for evaluating acute inflammation.
| Compound ID | Substituent (R) | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Drug (% Inhibition) |
| 4a | Phenyl | 100 | 3 | 45.2 | Indomethacin (60.5) |
| 4b | 4-Chlorophenyl | 100 | 3 | 55.8 | Indomethacin (60.5) |
| 4c | 4-Methylphenyl | 100 | 3 | 50.1 | Indomethacin (60.5) |
| 4d | 4-Methoxyphenyl | 100 | 3 | 58.3 | Indomethacin (60.5) |
| 4e | 4-Nitrophenyl | 100 | 3 | 48.7 | Indomethacin (60.5) |
Data is representative of typical results obtained for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles (4a-e)
This protocol describes a general procedure for the synthesis of 1,3,4-oxadiazole derivatives from this compound.
Materials:
-
This compound
-
Substituted aryl acid hydrazides (e.g., benzohydrazide, 4-chlorobenzohydrazide, etc.)
-
Phosphorous oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ice
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of the appropriate aryl acid hydrazide (0.01 mol) in phosphorous oxychloride (10 mL), add this compound (0.01 mol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 1,3,4-oxadiazole derivative.
-
Characterize the synthesized compounds using appropriate analytical techniques (e.g., melting point, IR, ¹H-NMR, and mass spectrometry).
Protocol 2: Synthesis of Pyrazole Derivatives (General Procedure)
While direct synthesis from this compound can be complex, a common approach involves the synthesis of a chalcone intermediate followed by cyclization.
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve this compound in a suitable solvent and convert it to its corresponding aldehyde or ketone derivative through standard organic synthesis methods.
-
React the resulting aldehyde/ketone with a substituted acetophenone in the presence of a base (e.g., NaOH or KOH) in ethanol to perform a Claisen-Schmidt condensation, yielding the chalcone.
Step 2: Cyclization to Pyrazole
-
Reflux the synthesized chalcone (1 equivalent) with hydrazine hydrate (1.2 equivalents) in a suitable solvent like ethanol or acetic acid for 6-8 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude pyrazole derivative by recrystallization from an appropriate solvent.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This protocol details the widely used method for assessing the acute anti-inflammatory activity of the synthesized compounds in a rat model.
Animals:
-
Wistar albino rats (150-200 g) of either sex.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before the experiment.
Procedure:
-
Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each synthesized compound at a specific dose (e.g., 100 mg/kg).
-
Administer the test compounds and the standard drug orally or intraperitoneally, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.
-
One hour after drug administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol provides a general outline for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes. Commercially available COX inhibitor screening assay kits are recommended for accurate and reproducible results.
General Principle: The assay typically measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme is assayed colorimetrically or fluorometrically.
Procedure (using a commercial kit):
-
Prepare the assay buffer, enzyme (COX-1 or COX-2), heme, and substrate (arachidonic acid) as per the kit's instructions.
-
Add the assay buffer, enzyme, and test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate for the recommended time at the specified temperature.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of anti-inflammatory agents.
Caption: Simplified signaling pathway of inflammation targeted by the synthesized derivatives.
Mechanism of Action
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole and oxadiazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2]
Derivatives of this compound, particularly pyrazoles and 1,3,4-oxadiazoles, are designed to selectively inhibit the COX-2 enzyme. This selectivity is crucial as it can lead to a reduction in the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit COX-1. The anti-inflammatory effect is achieved by blocking the conversion of arachidonic acid to prostaglandins, thereby reducing vasodilation, edema, and pain associated with the inflammatory response. Some derivatives may also exhibit inhibitory activity against other inflammatory mediators, such as lipoxygenases (LOX), or modulate the expression of pro-inflammatory cytokines, offering a multi-targeted approach to inflammation control.[3]
References
Application Notes and Protocols: Clemmensen Reduction of 3-(4-Bromobenzoyl)propionic Acid to 4-(4-bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Clemmensen reduction of 3-(4-Bromobenzoyl)propionic acid to synthesize 4-(4-bromophenyl)butanoic acid. This reaction is a classic method for the deoxygenation of a ketone to a methylene group and is particularly effective for aryl-alkyl ketones.[1][2][3] The protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
The Clemmensen reduction is a chemical reaction that reduces a ketone or aldehyde to an alkane using zinc amalgam and concentrated hydrochloric acid.[1][2] This method is widely employed in organic synthesis, particularly for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[1][3] The reaction proceeds via a complex heterogeneous mechanism on the surface of the zinc.[1] In the context of drug development, the resulting 4-(4-bromophenyl)butanoic acid can serve as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients.
Reaction Scheme
3-(4-Bromobenzoyl)propionic acid4-(4-bromophenyl)butanoic acid
Experimental Protocol
This protocol is adapted from established procedures for the Clemmensen reduction of similar aromatic keto acids.
Materials and Equipment
-
This compound
-
Zinc, mossy or granular
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure
1. Preparation of Amalgamated Zinc
-
In a well-ventilated fume hood, place mossy zinc in a flask.
-
Prepare a 5% solution of mercuric chloride in water.
-
Add the mercuric chloride solution to the zinc to cover it completely.
-
Swirl the flask for approximately 5-10 minutes. A gray coating of mercury will form on the zinc.
-
Decant the mercuric chloride solution and wash the amalgamated zinc with water (3 x 50 mL).
-
The amalgamated zinc should be used immediately.
2. Clemmensen Reduction
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the amalgamated zinc.
-
Add a solution of this compound dissolved in a suitable solvent such as toluene.
-
Slowly add concentrated hydrochloric acid to the flask. An exothermic reaction with gas evolution will commence.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
During the reflux, it may be necessary to add additional portions of concentrated hydrochloric acid to maintain a vigorous reaction.
3. Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Decant the liquid from the remaining zinc.
-
Transfer the liquid to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent (2 x 50 mL).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-(4-bromophenyl)butanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., heptane or a mixture of ethyl acetate and hexanes).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Clemmensen reduction of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Amalgamated Zinc (Zn(Hg)) | 2.0 - 4.0 equivalents | Prepared from mossy zinc and mercuric chloride. An excess is used to ensure complete reaction. |
| Concentrated Hydrochloric Acid | 10 - 20 equivalents | Added portion-wise to maintain the reaction. |
| Reaction Conditions | ||
| Solvent | Toluene | A solvent immiscible with aqueous acid is often used. |
| Temperature | Reflux (approx. 110 °C) | The reaction is typically carried out at the boiling point of the solvent. |
| Reaction Time | 4 - 6 hours | Monitored by TLC until the starting material is consumed. |
| Yield and Purity | ||
| Expected Yield | 70 - 90% | Yields can vary depending on the reaction scale and purity of reagents. This is an estimated range based on similar reductions of aromatic keto acids. |
| Purification Method | Recrystallization | A common method for purifying solid organic compounds. |
Experimental Workflow Diagram
Caption: Workflow for the Clemmensen reduction.
Signaling Pathway Diagram: Reaction Mechanism Overview
While the exact mechanism of the Clemmensen reduction is complex and not fully elucidated, a simplified representation of the key transformations on the zinc surface is presented below.[4]
Caption: Simplified Clemmensen reduction mechanism.
References
Application Notes and Protocols for the Wolff-Kishner Reduction of 3-(4-Bromobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff-Kishner reduction is a powerful and widely used chemical reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1] This reaction is particularly valuable in multi-step syntheses where a carbonyl group is used to direct the formation of a specific chemical bond and is subsequently removed. The reaction proceeds under basic conditions, making it a complementary method to the acid-catalyzed Clemmensen reduction.[2] This document provides detailed application notes and a comprehensive protocol for the Wolff-Kishner reduction of the aryl ketone 3-(4-Bromobenzoyl)propionic acid to 4-(4-bromophenyl)butanoic acid, a valuable intermediate in the synthesis of various biologically active molecules.
The most common and efficient variation of this reaction is the Huang-Minlon modification, which involves heating the carbonyl compound with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol or ethylene glycol.[3][4] This modification offers significantly reduced reaction times and improved yields compared to the original procedure.[3]
Reaction Overview
Reaction Scheme:
Starting Material: this compound Product: 4-(4-bromophenyl)butanoic acid Reagents: Hydrazine hydrate, Potassium hydroxide Solvent: Diethylene glycol (or other high-boiling point solvent)
Key Considerations for Aryl Ketones with Halogen Substituents
A critical aspect to consider when performing a Wolff-Kishner reduction on halogenated aryl ketones, such as this compound, is the potential for side reactions, specifically dehalogenation. The strongly basic and high-temperature conditions of the reaction can lead to the reductive removal of the bromine atom from the aromatic ring. However, studies have shown that aryl bromides can be selectively retained under carefully controlled Wolff-Kishner conditions, especially when compared to other reductive methods like catalytic hydrogenation which readily cleave the C-Br bond.[5][6] Careful monitoring of the reaction temperature and duration is crucial to minimize this side reaction and maximize the yield of the desired product.
Comparative Data
| Reduction Method | Substrate | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Clemmensen Reduction | This compound | 4-(4-bromophenyl)butanoic acid | Zinc amalgam, Hydrochloric acid | Toluene | 24 hours | 100 °C | 91.4% | [7] |
| Proposed Wolff-Kishner | This compound | 4-(4-bromophenyl)butanoic acid | Hydrazine hydrate, Potassium hydroxide | Diethylene glycol | ~4-6 hours | ~190-200 °C | High (expected) | - |
Experimental Protocol: Huang-Minlon Modification
This protocol is based on the well-established Huang-Minlon modification of the Wolff-Kishner reduction and is adapted for the specific substrate, this compound.[3][4]
Materials:
-
This compound
-
Hydrazine hydrate (85% solution in water)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine this compound, diethylene glycol, potassium hydroxide pellets, and hydrazine hydrate (85%). For a starting point, a molar ratio of 1:10:4:15 for the ketone:diethylene glycol:KOH:hydrazine hydrate can be used.
-
Hydrazone Formation: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-130°C) with stirring for 1-2 hours. This initial heating step facilitates the formation of the hydrazone intermediate.
-
Removal of Water and Excess Hydrazine: After the initial reflux, replace the reflux condenser with a distillation head. Increase the temperature of the reaction mixture to allow for the distillation of water and excess hydrazine. Continue the distillation until the temperature of the reaction mixture reaches 190-200°C.
-
Decomposition of the Hydrazone: Once the temperature has stabilized in the range of 190-200°C, reattach the reflux condenser and maintain the reaction at this temperature for 3-4 hours. The evolution of nitrogen gas should be observed, indicating the decomposition of the hydrazone to the alkane. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing a significant volume of cold water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Extract the product from the aqueous mixture with ethyl acetate (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-bromophenyl)butanoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product of high purity.
Safety Precautions:
-
Hydrazine is highly toxic and a suspected carcinogen. All manipulations involving hydrazine should be carried out in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction is performed at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.
-
The evolution of nitrogen gas can cause an increase in pressure. Ensure the reaction system is not sealed.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the Huang-Minlon modification of the Wolff-Kishner reduction.
Caption: A simplified representation of the reaction mechanism for the Wolff-Kishner reduction.
Conclusion
The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is an effective method for the deoxygenation of aryl ketones such as this compound. By following the detailed protocol and adhering to the safety precautions, researchers can achieve high yields of the desired alkane product. Careful control of the reaction conditions is paramount to minimize potential side reactions, such as dehalogenation. The provided diagrams offer a clear visual guide to both the experimental workflow and the underlying chemical mechanism, aiding in the successful application of this important synthetic transformation.
References
- 1. name-reaction.com [name-reaction.com]
- 2. youtube.com [youtube.com]
- 3. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Intramolecular Cyclization of 3-(4-Bromobenzoyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromobenzoyl)propionic acid and its derivatives are valuable precursors in organic synthesis, particularly for the construction of polycyclic frameworks. The intramolecular cyclization of these compounds, typically via Friedel-Crafts acylation, provides access to substituted tetralone scaffolds. These tetralone derivatives are key intermediates in the synthesis of various biologically active molecules and are of significant interest in medicinal chemistry and drug discovery. For instance, derivatives of 7-bromo-1-tetralone, the product of the cyclization of this compound, have been investigated as potent inhibitors of enzymes such as monoamine oxidase and Diacylglycerol O-Acyltransferase 1 (DGAT1), highlighting their therapeutic potential.[1][2] This document provides detailed protocols for the synthesis of the precursor, its subsequent intramolecular cyclization, and an overview of the applications of the resulting products in drug development.
Synthesis of this compound
The precursor, this compound (also known as 4-(4-bromophenyl)-4-oxobutanoic acid), is readily synthesized via the Friedel-Crafts acylation of bromobenzene with succinic anhydride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid
-
Sodium carbonate solution
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of bromobenzene and succinic anhydride in nitrobenzene is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.
-
After the addition is complete, the reaction mixture is heated on a water bath for several hours until the evolution of hydrogen chloride gas ceases.
-
The mixture is then cooled and poured onto crushed ice and acidified with 5% hydrochloric acid.
-
The resulting solid is filtered, washed with water, and then treated with a sodium carbonate solution to separate the product from non-acidic impurities.
-
The alkaline solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is filtered, washed with cold water, and recrystallized from hot water to yield the pure product.
Intramolecular Cyclization to 7-Bromo-1-tetralone
The intramolecular cyclization of this compound to 7-bromo-1-tetralone is a key step that can be achieved using various dehydrating agents, with polyphosphoric acid (PPA) and phosphorus pentoxide being common choices.
Experimental Protocol 1: Cyclization using Polyphosphoric Acid (PPA)[1]
Materials:
-
4-(4-bromophenyl)butanoic acid [this compound]
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) at 0 °C.[1]
-
Allow the mixture to warm to room temperature and stir for 3 hours.[1]
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.[1]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 7-Bromo-1-tetralone as a white solid.[1]
Experimental Protocol 2: Cyclization using Phosphorus Pentoxide
Materials:
-
4-(4-bromophenyl)butanoic acid
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
Procedure:
-
In a round-bottom flask, a mixture of 4-(4-bromophenyl)butanoic acid and phosphorus pentoxide (in a 1:3 molar ratio) is suspended in toluene.[3]
-
The reaction mixture is heated to 110 °C and stirred for 2 hours.[3]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 7-bromo-1-tetralone can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Typical Yield (%) |
| 7-Bromo-1-tetralone | 32281-97-3 | C₁₀H₉BrO | 225.08 | 78 | 157 / 8 | 80-95 |
Spectroscopic Data for 7-Bromo-1-tetralone: [1]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1 |
Applications in Drug Development
Tetralone derivatives are important scaffolds in medicinal chemistry.[4] 7-Bromo-1-tetralone, in particular, serves as a versatile starting material for the synthesis of various therapeutic agents.
DGAT1 Inhibitors for Metabolic Disorders
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes.[5] Tetralone-based compounds have been identified as potent and selective DGAT1 inhibitors.[2][5] The 7-bromo-1-tetralone scaffold can be elaborated through various chemical transformations, such as cross-coupling reactions at the bromine position, to synthesize novel DGAT1 inhibitors.
Monoamine Oxidase (MAO) Inhibitors
Derivatives of 7-bromo-1-tetralone have also shown potential as monoamine oxidase (MAO) inhibitors.[1] MAO is an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. By inhibiting MAO, the levels of these neurotransmitters in the brain can be increased, which is a therapeutic strategy for depression and Parkinson's disease.[1]
Visualizations
Caption: Experimental workflow for the synthesis and application of 7-bromo-1-tetralone.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Bromo-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 3-(4-Bromobenzoyl)propionic Acid in Polymer Chemistry: A Theoretical Overview
For Researchers, Scientists, and Drug Development Professionals
While 3-(4-Bromobenzoyl)propionic acid, a bifunctional molecule featuring both a carboxylic acid and a brominated aromatic ring, presents theoretical promise as a versatile building block in polymer chemistry, a comprehensive review of publicly available scientific literature and patents reveals a significant gap in documented applications. Despite its potential for use in the synthesis of novel polymers and for the modification of existing ones, specific experimental protocols and quantitative data regarding its use remain largely unpublished.
This document aims to provide a theoretical framework for the application of this compound in polymer science, based on fundamental chemical principles and analogous reactions. It is important to note that the following application notes and protocols are illustrative and would require experimental validation.
I. Theoretical Application Notes
Synthesis of Functional Polyesters and Polyamides
The carboxylic acid group of this compound allows for its incorporation into polyester and polyamide chains through condensation polymerization with suitable diol or diamine co-monomers, respectively. The key advantage of using this monomer is the introduction of a pendant bromophenyl group along the polymer backbone.
Potential Properties and Applications:
-
Increased Refractive Index: The presence of the bromine atom can increase the refractive index of the resulting polymers, making them potentially useful in optical applications.
-
Flame Retardancy: Brominated compounds are known for their flame-retardant properties. Polymers incorporating this compound could exhibit enhanced fire resistance.
-
Platform for Post-Polymerization Modification: The C-Br bond serves as a reactive handle for a variety of post-polymerization modification reactions, enabling the synthesis of functional and graft copolymers.
Post-Polymerization Modification via Cross-Coupling Reactions
Polymers containing the this compound moiety can be readily functionalized using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the precise introduction of a wide range of functional groups, altering the physical and chemical properties of the polymer.
Illustrative Logical Workflow for Post-Polymerization Modification:
Caption: Workflow for synthesizing functional polymers using this compound.
Development of Photoreactive Polymers
The benzophenone moiety within the structure of this compound suggests its potential use in the development of photoreactive polymers. Benzophenone is a well-known photoinitiator that can abstract hydrogen atoms upon UV irradiation to generate radicals, which can then initiate polymerization or cross-linking reactions.
Potential Signaling Pathway for Photocrosslinking:
Caption: Proposed mechanism for photocrosslinking of polymers containing the benzophenone moiety.
II. Illustrative Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on general procedures for similar chemical transformations. They have not been experimentally validated for this compound and should be adapted and optimized under appropriate laboratory conditions.
Protocol 1: Synthesis of a Bromine-Functionalized Polyester
Objective: To synthesize a polyester containing pendant bromophenyl groups via melt polycondensation.
Materials:
-
This compound
-
1,6-Hexanediol
-
Antimony(III) oxide (catalyst)
-
Toluene
-
Methanol
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and 1,6-hexanediol.
-
Add a catalytic amount of antimony(III) oxide (e.g., 0.1 mol%).
-
Heat the mixture under a slow stream of nitrogen to 180-200°C to initiate the esterification reaction and distill off the water produced.
-
After the initial water evolution ceases, gradually increase the temperature to 220-240°C and apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature, dissolve the resulting polymer in a suitable solvent (e.g., toluene), and precipitate it in a non-solvent (e.g., methanol).
-
Filter and dry the purified polymer under vacuum.
Characterization: The resulting polymer should be characterized by techniques such as NMR spectroscopy (to confirm the structure), GPC/SEC (to determine molecular weight and polydispersity), DSC (to determine thermal transitions), and TGA (to assess thermal stability).
Protocol 2: Post-Polymerization Modification via Suzuki Coupling
Objective: To functionalize the bromine-containing polyester from Protocol 1 with a phenyl group.
Materials:
-
Bromine-functionalized polyester (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Toluene/Water (solvent system)
Procedure:
-
Dissolve the bromine-functionalized polyester in toluene in a reaction flask.
-
Add phenylboronic acid (e.g., 1.5 equivalents per bromine group), palladium(II) acetate (e.g., 0.02 equivalents), and triphenylphosphine (e.g., 0.08 equivalents).
-
Add an aqueous solution of potassium carbonate (e.g., 2 M solution, 2 equivalents per bromine group).
-
Degas the mixture by bubbling with nitrogen for 20-30 minutes.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Precipitate the polymer by adding the toluene solution to methanol.
-
Filter and dry the functionalized polymer under vacuum.
Characterization: The success of the functionalization can be confirmed by NMR spectroscopy (disappearance of the C-Br related signals and appearance of new phenyl signals) and elemental analysis.
III. Quantitative Data Summary
As no specific experimental data for polymers derived from this compound is available in the literature, a table summarizing quantitative data cannot be provided. Researchers are encouraged to generate and publish such data to contribute to the collective understanding of this promising monomer.
| Polymer Property | Expected Range/Value | Analytical Technique |
| Molecular Weight (Mn) | Dependent on reaction conditions | GPC/SEC |
| Polydispersity Index (PDI) | Typically > 2 for condensation polymers | GPC/SEC |
| Glass Transition Temp. (Tg) | Dependent on co-monomer and MW | DSC |
| Decomposition Temp. (Td) | Expected to be relatively high | TGA |
| Refractive Index | > 1.5 (expected) | Ellipsometry |
Conclusion
This compound holds significant, yet largely unexplored, potential in the field of polymer chemistry. The theoretical applications outlined here, including its use as a monomer for functional polyesters and polyamides, a platform for post-polymerization modification, and a precursor for photoreactive materials, provide a roadmap for future research. The development of detailed experimental protocols and the characterization of the resulting polymers are crucial next steps to unlock the practical utility of this versatile molecule. The scientific community is encouraged to investigate these avenues and publish their findings to fill the current knowledge gap.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-(4-Bromobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various novel heterocyclic compounds utilizing 3-(4-Bromobenzoyl)propionic acid and its derivatives as key precursors. This versatile building block offers a gateway to diverse scaffolds of significant interest in medicinal chemistry and materials science.[1][2] The protocols outlined below are based on established literature and offer step-by-step guidance for laboratory synthesis.
Application Notes
This compound is a valuable starting material for creating a variety of heterocyclic systems due to its bifunctional nature, containing both a carboxylic acid and a ketone group. These functional groups allow for cyclization reactions with various nucleophiles to form rings. A common strategy involves the reaction of the acid with hydrazine hydrate to yield pyridazinone derivatives, a scaffold known for a wide range of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[3][4]
Furthermore, the related precursor, 3-(4-bromobenzoyl)prop-2-enoic acid, which can be synthesized from this compound, serves as a Michael acceptor. This reactivity allows for the synthesis of other important heterocycles such as pyridines, pyrimidines, and pyrans through reactions with different nucleophilic species.[5][6][7] The presence of the bromophenyl moiety in these synthesized molecules provides a handle for further functionalization, for example, through cross-coupling reactions, enabling the creation of extensive compound libraries for drug discovery programs.
Below is a general workflow for the synthesis and characterization of these heterocyclic compounds.
Caption: General experimental workflow for synthesis and analysis.
Synthesis of Pyridazinone Derivatives
Pyridazinones are readily synthesized by the cyclization of γ-keto acids with hydrazine hydrate. This reaction provides a direct route to the 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one scaffold.
Caption: Reaction scheme for the synthesis of pyridazinone.
Experimental Protocol: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one[3][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).
-
Addition of Reagent: To this solution, add hydrazine hydrate (0.01 mol).
-
Reflux: Heat the reaction mixture under reflux for a period of 7-8 hours.
-
Work-up: After cooling the mixture to room temperature, pour it into a beaker containing ice-cold water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the solid with cold water, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyridazinone derivative.
Data Summary: Pyridazinone Derivatives
| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |
| 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one | Benzoyl propionic acid | Hydrazine hydrate | N/A | N/A | [8] |
| 6-(substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one | β-substituted benzoyl propionic acid | Hydrazine hydrate | N/A | N/A | [3] |
| N-(4-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide | 4-(4-Acetamidophenyl)-4-oxobutanoic acid | Hydrazine hydrate | N/A | 251–253 | [4] |
Note: "N/A" indicates data not available in the cited abstract.
Synthesis of Pyridine and Fused Pyrido-pyrimidine Derivatives
The unsaturated precursor, 3-(4-bromobenzoyl)prop-2-enoic acid, can be used to synthesize a variety of pyridine-based heterocycles by reacting it with different carbon and nitrogen nucleophiles.[5][7]
Caption: Synthetic routes to pyridine and fused heterocycles.
Experimental Protocol: Synthesis of 2-amino-3-cyano-6-(4-bromo)phenyl 3,4-dihydropyridine 4-carboxylic acid (4)[5][7]
-
Reaction Setup: A mixture of 3-(4-bromobenzoyl)prop-2-enoic acid (1) (0.01 mol), malononitrile (0.01 mol), and ammonium acetate (0.02 mol) in butanol (30 mL) is placed in a round-bottom flask.
-
Reflux: The reaction mixture is heated under reflux for 6 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water.
-
Isolation: The resulting solid precipitate is collected by filtration, washed with water, and then dried.
-
Purification: The crude product is recrystallized from ethanol to yield the pure dihydropyridine derivative.
Data Summary: Heterocycles from 3-(4-bromobenzoyl)prop-2-enoic acid[5][7]
| Compound | Reactants | Yield (%) | Melting Point (°C) | Molecular Formula |
| 2-amino-3-cyano-6-(4-bromo)phenyl 3,4-dihydropyridine 4-carboxylic acid | Malononitrile, Ammonium Acetate | 70 | 220 | C₁₃H₁₀BrN₃O₂ |
| 3-(4-bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one | Acetylacetone, Sodium Methoxide | 60 | 198 | C₁₅H₁₃BrO₄ |
| 4-(4-bromophenyl)-6-carboxy pyrimidin-2(1H)-thione | Thiourea | 65 | 248 | C₁₁H₇BrN₂O₂S |
| Furan derivative (17) | (Details in reference) | 55 | 166 | C₂₂H₁₆BrN₃O₆ |
Synthesis of Pyrazoline and Thiazole Derivatives
While direct synthesis from this compound is less common for pyrazolines and thiazoles, derivatives of this acid, such as chalcones, are key intermediates. The general synthesis of pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[9][10][11] Similarly, thiazoles are often synthesized by reacting α-haloketones with a source of sulfur and nitrogen, such as thiourea or thiosemicarbazide.[12]
General Protocol: Pyrazoline Synthesis via Chalcone Intermediate[9][11]
-
Chalcone Synthesis (Claisen-Schmidt): An appropriate acetophenone is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH in ethanol) to form the chalcone intermediate.
-
Cyclization: The purified chalcone (0.001 mol) is dissolved in a suitable solvent (e.g., ethanol or methanol, 10 mL).
-
Reagent Addition: Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (0.002 mol) is added to the solution.
-
Reaction: The mixture is stirred at room temperature or refluxed for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The precipitate that forms is filtered, washed, and dried.
-
Purification: The crude pyrazoline is recrystallized from an appropriate solvent.
General Protocol: Thiazole Synthesis via Hantzsch Reaction[12]
-
α-Haloketone Preparation: A ketone precursor is brominated, often using bromine in an acidic medium, to produce the α-bromoketone.
-
Cyclization: The α-bromoketone (1 eq.) is reacted with a thioamide, such as thiosemicarbazide or thiourea (1 eq.), in a solvent like ethanol or dioxane.
-
Reaction Conditions: The mixture is typically refluxed for several hours. A base like triethylamine may be added to neutralize the HBr formed during the reaction.[12]
-
Isolation and Purification: The product is isolated by filtration or extraction after cooling the reaction mixture. Purification is achieved through recrystallization.
These generalized protocols provide a framework for the synthesis of diverse heterocyclic compounds, leveraging the reactivity of this compound and its derivatives. Researchers are encouraged to consult the cited literature for specific substrate details and characterization data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds [article.sapub.org]
- 6. 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Bromobenzoyl)propionic Acid: A Versatile Scaffold for Therapeutic Agent Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Bromobenzoyl)propionic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its unique chemical structure, featuring both a carboxylic acid and a ketone functional group, along with a bromine-substituted aromatic ring, allows for diverse chemical modifications and the introduction of various pharmacophores. This propionic acid derivative has been instrumental in the development of novel anti-inflammatory, analgesic, and antifibrotic agents.[1][2] This document provides a detailed overview of its applications, including experimental protocols for the synthesis of potent therapeutic candidates and a summary of their biological activities.
Key Applications in Medicinal Chemistry
The reactivity of the carboxylic acid and ketone groups, combined with the potential for cross-coupling reactions at the brominated phenyl ring, makes this compound a strategic starting material for creating diverse molecular libraries.
Synthesis of Anti-inflammatory and Analgesic Agents: 1,3,4-Oxadiazole Derivatives
A significant application of this compound is in the synthesis of 1,3,4-oxadiazole derivatives. These heterocyclic compounds have demonstrated promising anti-inflammatory and analgesic properties with reduced ulcerogenic potential compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The conversion of the carboxylic acid moiety into the 1,3,4-oxadiazole ring is a key step in mitigating the gastrointestinal side effects associated with a free carboxylic group.[2]
Several synthesized 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been evaluated for their in vivo anti-inflammatory and analgesic activities. The data reveals that certain substitutions on the 5-phenyl ring of the oxadiazole moiety lead to significant biological effects.
| Compound ID | R-Group (Substitution on 5-phenyl ring) | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) |
| 4a | H | 45.2 | 35.8 |
| 4b | 4-Cl | 58.6 | 48.2 |
| 4c | 2-Cl | 55.4 | 44.1 |
| 4d | 4-OH | 52.3 | 40.5 |
| 4e | 4-NO₂ | 61.9 | 52.7 |
| 4f | 2-NO₂ | 57.8 | 46.3 |
| Indomethacin | Standard Drug | 68.4 | - |
| Aspirin | Standard Drug | - | 62.5 |
Data sourced from Husain A, Ajmal M. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharm. 2009;59(3):223-33.
Building Block for Antifibrotic Agents
While not a direct precursor in the most common industrial synthesis of Pirfenidone, this compound serves as a conceptual building block for derivatives with potential antifibrotic activity. Pirfenidone and its analogs have shown efficacy in treating idiopathic pulmonary fibrosis.[3] The mechanism of action of these compounds often involves the modulation of key signaling pathways implicated in fibrosis, such as the Transforming Growth Factor-β (TGF-β) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
Protocol 1: Synthesis of 2-[3-(4-Bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole (4a)
This protocol details the synthesis of a representative 1,3,4-oxadiazole derivative from this compound.
Materials:
-
This compound
-
Benzoyl hydrazide
-
Phosphorous oxychloride (POCl₃)
-
Crushed ice
-
20% Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a clean, dry round bottom flask, dissolve 1.0 mmol of benzoyl hydrazide in 5 mL of phosphorous oxychloride.
-
To this solution, add 1.0 mmol of this compound.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 5 hours.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a beaker.
-
Neutralize the resulting solution with a 20% aqueous solution of sodium bicarbonate. Check the pH to ensure it is neutral or slightly basic.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole.
-
Dry the purified product in a desiccator.
Protocol 2: Evaluation of In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol describes a standard method to assess the anti-inflammatory effect of the synthesized compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
Synthesized test compounds
-
Indomethacin (standard drug)
-
0.5% w/v Carrageenan solution in normal saline
-
Plethysmometer
-
Oral gavage needle
Procedure:
-
Divide the rats into groups of six.
-
Administer the test compounds and the standard drug (Indomethacin, 10 mg/kg) orally to the respective groups. Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.
-
After 1 hour of drug administration, inject 0.1 mL of 0.5% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles.
Caption: Synthetic route to 1,3,4-oxadiazole derivatives.
Signaling Pathway in Fibrosis
The diagram below depicts the simplified TGF-β/p38 MAPK signaling pathway, a key target for antifibrotic therapies.
Caption: TGF-β/p38 MAPK pathway in fibrosis.
Conclusion
This compound stands out as a crucial starting material in medicinal chemistry for the synthesis of novel therapeutic agents. Its application in generating 1,3,4-oxadiazole derivatives has yielded compounds with significant anti-inflammatory and analgesic activities and an improved safety profile. Furthermore, its structural motifs are relevant to the design of antifibrotic drugs that target key signaling pathways. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new compounds derived from this versatile building block.
References
Esterification of 3-(4-Bromobenzoyl)propionic acid with different alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various alkyl esters of 3-(4-bromobenzoyl)propionic acid, a versatile intermediate in pharmaceutical and materials science research. The esterification is achieved through the robust and widely applicable Fischer-Speier esterification method.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules. Its structure, featuring a carboxylic acid, a ketone, and a brominated aromatic ring, offers multiple points for chemical modification. Esterification of the carboxylic acid moiety is a fundamental transformation that allows for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and reactivity, which is of particular interest in drug design and the development of novel materials.
This document outlines the protocols for the synthesis of methyl, ethyl, propyl, and butyl esters of this compound via acid-catalyzed esterification.
Principle of the Reaction
The esterification of this compound with an alcohol is typically carried out as a Fischer esterification.[1][2] This reaction involves the treatment of the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and/or the water formed during the reaction is removed.[1][2]
The IUPAC name for this compound is 4-(4-bromophenyl)-4-oxobutanoic acid.[3][4]
Applications
The resulting esters of this compound can serve as important intermediates in the synthesis of:
-
Pharmaceuticals: The ester derivatives can be utilized in the development of novel therapeutic agents. The modification of the carboxylic acid to an ester can influence the molecule's bioavailability and pharmacokinetic profile.
-
Advanced Materials: These esters can be incorporated into polymers and other materials to impart specific properties such as thermal stability and mechanical strength.[5]
-
Organic Synthesis: The ester functionality can be further transformed into other functional groups, making these compounds versatile intermediates for the synthesis of more complex molecules.
Experimental Workflow
The general workflow for the esterification of this compound is depicted below. This process involves the reaction setup, monitoring, work-up, and purification of the final ester product.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(4-Bromobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki, Heck, and Sonogashira cross-coupling reactions of 3-(4-bromobenzoyl)propionic acid. This versatile building block is a valuable starting material in the synthesis of a variety of compounds with potential applications in pharmaceutical development and materials science.[1] The protocols outlined below are designed to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[3] this compound is a bifunctional molecule containing a carboxylic acid and an aryl bromide, making it an ideal substrate for derivatization through these powerful catalytic methods. Its derivatives have been explored for various biological activities, including as anti-inflammatory agents.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1][6][7] It is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on similar reactions with related substrates.[8][9]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-(4-Benzoylphenyl)propionic acid | 95 |
| 2 | 4-Methylphenylboronic acid | 3-(4-(4-Methylbenzoyl))propionic acid | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-(4-Methoxybenzoyl))propionic acid | 96 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-(4-Fluorobenzoyl))propionic acid | 88 |
| 5 | 3,5-Difluorophenylboronic acid | 3-(4-(3,5-Difluorobenzoyl))propionic acid | 75 |
| 6 | 2-Thienylboronic acid | 3-(4-(Thiophene-2-carbonyl))propionic acid | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[8][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(4-arylbenzoyl)propionic acid.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11]
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Quantitative Data Summary
The following table presents hypothetical yet chemically reasonable yields for the Heck coupling of this compound with various alkenes.
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | 3-(4-(4-Styrylbenzoyl))propionic acid | 85 |
| 2 | n-Butyl acrylate | 3-(4-(4-(3-(Butoxycarbonyl)vinyl)benzoyl))propionic acid | 90 |
| 3 | Acrylonitrile | 3-(4-(4-(2-Cyanovinyl)benzoyl))propionic acid | 82 |
| 4 | 1-Octene | 3-(4-(4-(Oct-1-en-1-yl)benzoyl))propionic acid | 78 |
Experimental Protocol: Heck Reaction
This protocol is based on general procedures for the Heck reaction of aryl bromides.[12][13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add DMF, the alkene, and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14][15][16]
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data Summary
The following table provides hypothetical but chemically plausible yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 3-(4-(Phenylethynyl)benzoyl)propionic acid | 92 |
| 2 | 1-Hexyne | 3-(4-(Hex-1-yn-1-yl)benzoyl)propionic acid | 85 |
| 3 | Trimethylsilylacetylene | 3-(4-((Trimethylsilyl)ethynyl)benzoyl)propionic acid | 95 |
| 4 | Propargyl alcohol | 3-(4-(3-Hydroxyprop-1-yn-1-yl)benzoyl)propionic acid | 80 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[17][18]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated product.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all three cross-coupling reactions, from reaction setup to product isolation and purification.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acs.figshare.com [acs.figshare.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing Friedel-Crafts Acylation: A Technical Support Hub for 3-(4-Bromobenzoyl)propionic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(4-Bromobenzoyl)propionic acid via Friedel-Crafts acylation is a critical step in the development of various pharmaceutical compounds. However, optimizing this reaction to achieve high yield and purity can present significant challenges. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and loses activity upon exposure to moisture. | Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions (e.g., using a drying tube or inert atmosphere). |
| 2. Insufficient Catalyst: The molar ratio of AlCl₃ to the limiting reactant is crucial. A suboptimal amount will lead to incomplete reaction. | A molar ratio of at least 2.2:1 of AlCl₃ to the limiting reactant (either bromobenzene or succinic anhydride) is often recommended to ensure the reaction goes to completion.[1] | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures. | Gradually increase the reaction temperature. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds at an adequate rate.[1] | |
| 4. Short Reaction Time: The reaction may not have had sufficient time to go to completion. | Increase the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time. | |
| Formation of Significant Side Products | 1. Ortho-Isomer Formation: Friedel-Crafts acylation of bromobenzene can yield both the desired para-substituted product and the ortho-isomer. | While the para product is generally favored due to steric hindrance from the bulky bromine atom, the formation of some ortho-isomer is possible.[1] Purification by recrystallization or chromatography may be necessary. |
| 2. Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of further acylation on the product. | The product, this compound, is deactivated towards further electrophilic substitution, making polysubstitution unlikely. | |
| Product is an Oily or Gummy Solid | 1. Impurities Present: The crude product may contain unreacted starting materials, byproducts, or residual solvent. | Thorough purification is necessary. Recrystallization from a suitable solvent system (e.g., water or aqueous ethanol) is a common and effective method for obtaining a crystalline solid. |
| 2. Incomplete Hydrolysis of the Aluminum Chloride Complex: The product initially forms a complex with AlCl₃, which must be hydrolyzed during the workup. | Ensure the reaction mixture is quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring to completely decompose the aluminum chloride complex. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst for this synthesis?
A1: For the Friedel-Crafts acylation of bromobenzene with succinic anhydride, a common starting point for the molar ratio of Bromobenzene:Succinic Anhydride:AlCl₃ is approximately 1:1.1:2.2. Using a slight excess of succinic anhydride and a significant excess of aluminum chloride helps to drive the reaction towards the product.
Q2: What is a suitable solvent for this reaction?
A2: While bromobenzene itself can act as a solvent if used in large excess, inert solvents are often employed. Dichloromethane or 1,2-dichloroethane are common choices as they are good solvents for the reactants and the intermediate complex, and they are relatively unreactive under Friedel-Crafts conditions. Some procedures also utilize nitrobenzene, which can influence the regioselectivity of the reaction.
Q3: What is the recommended reaction temperature and time?
A3: The reaction is typically heated to reflux to ensure a reasonable reaction rate. A common procedure involves refluxing for 30 minutes to an hour.[1] However, the optimal time can vary, and it is best to monitor the reaction's progress using TLC.
Q4: How can I effectively purify the crude this compound?
A4: The most common purification method is recrystallization. After the reaction workup, the crude solid can be dissolved in a hot solvent, such as water or a mixture of ethanol and water. Upon cooling, the purified product will crystallize out, leaving most impurities in the solution. Washing the crystals with cold solvent can further enhance purity.
Q5: What are the key safety precautions for this experiment?
A5: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water, releasing heat and hydrogen chloride gas. Bromobenzene is a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol provides a step-by-step guide for the laboratory synthesis of this compound.
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (e.g., 29.3 g, 0.22 mol).
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 100 mL) to the flask.
-
Reactant Addition: In a separate beaker, dissolve succinic anhydride (e.g., 10.0 g, 0.1 mol) in bromobenzene (e.g., 15.7 g, 0.1 mol). Transfer this solution to the dropping funnel.
-
Reaction Initiation: Cool the flask containing the AlCl₃ suspension in an ice bath. Slowly add the bromobenzene/succinic anhydride solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30 minutes. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for approximately 1 hour. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (e.g., 200 g) and concentrated hydrochloric acid (e.g., 50 mL). Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane (e.g., 50 mL each).
-
Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.
Visualizing the Process
To aid in understanding the experimental workflow and the logical steps involved in troubleshooting, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of this compound.
References
Common side products in the synthesis of 3-(4-Bromobenzoyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromobenzoyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What are the primary side products I should expect in this synthesis?
A2: The principal side product is the ortho-isomer, 3-(2-Bromobenzoyl)propionic acid. This is due to the ortho-, para-directing effect of the bromine substituent on the benzene ring.[2][3] While the para-isomer is sterically favored and generally the major product, the formation of a certain percentage of the ortho-isomer is common.
Q3: Is polysubstitution a significant concern in this reaction?
A3: Polysubstitution is generally not a major issue. The product, this compound, contains a deactivating acyl group, which makes the aromatic ring less susceptible to further Friedel-Crafts acylation under typical reaction conditions.[2][4]
Q4: How can I minimize the formation of the ortho-isomer?
A4: Optimizing reaction conditions can favor the formation of the desired para-isomer. This includes careful control of the reaction temperature and the rate of addition of the reactants. Running the reaction at lower temperatures may increase the selectivity for the para-isomer.
Q5: How can I confirm the presence of the ortho-isomer in my product?
A5: The presence of the ortho-isomer can be detected using analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The two isomers will likely have different Rf values on a TLC plate and distinct chemical shifts and splitting patterns in their ¹H NMR spectra.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivated catalyst (exposure to moisture). - Loss of product during workup. | - Ensure anhydrous conditions and use a fresh, high-quality Lewis acid catalyst. - Monitor the reaction progress using TLC. - Optimize the reaction time and temperature. - Perform careful extraction and washing steps to avoid product loss. |
| Product is an oil or fails to crystallize | - Presence of significant amounts of the ortho-isomer impurity. - Residual solvent. - Other impurities. | - Attempt to purify a small sample by column chromatography to isolate the pure para-isomer, which can then be used as a seed crystal. - Ensure all solvent is removed under vacuum. - Try different recrystallization solvents or solvent mixtures.[5] |
| Melting point of the product is broad and lower than expected (literature m.p. for para-isomer: ~148-152 °C) [6] | - The product is impure, likely contaminated with the lower-melting ortho-isomer. | - Purify the product by recrystallization, potentially multiple times, until a sharp and consistent melting point is achieved. Methanol is a commonly used solvent for recrystallization.[1] |
| Presence of a second spot on TLC after reaction completion | - Formation of the ortho-isomer side product. | - This is expected. The separation between the spots for the para- and ortho-isomers can be optimized by adjusting the solvent system (e.g., varying the ratio of ethyl acetate and hexanes). - Use this TLC system to monitor the efficiency of the purification steps. |
| ¹H NMR spectrum shows complex aromatic signals | - The sample is a mixture of para- and ortho-isomers. The para-isomer will show a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region, while the ortho-isomer will exhibit a more complex multiplet. | - Integrate the signals corresponding to each isomer to estimate their ratio. - Use this information to guide the purification strategy. |
Data Presentation
While specific quantitative ratios of para- to ortho-isomers are highly dependent on the exact reaction conditions, the following table provides a general expectation based on the principles of electrophilic aromatic substitution.
| Product | Isomer Type | Expected Relative Yield | Reason for Formation |
| This compound | para | Major | Steric hindrance at the ortho position makes the para position more accessible to the bulky electrophile. |
| 3-(2-Bromobenzoyl)propionic acid | ortho | Minor | The bromine atom is an ortho-, para-director, leading to the formation of some ortho-substituted product.[3] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromobenzene and succinic anhydride.
-
Cool the flask in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. The addition is exothermic and will generate HCl gas, which should be appropriately vented or trapped.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice.
-
Add concentrated HCl to the ice mixture to dissolve any aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot methanol.[1]
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the purified crystals in a vacuum oven.
-
Assess the purity of the final product by measuring its melting point and obtaining a ¹H NMR spectrum.
Visualizations
References
Purification of crude 3-(4-Bromobenzoyl)propionic acid by recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-(4-Bromobenzoyl)propionic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point for this compound? A1: Crude this compound (approx. 96% purity) has a literature melting point range of 148-152 °C. After successful recrystallization, a sharper and slightly elevated melting point range is expected, indicating higher purity.
Q2: What are the best solvents for recrystallizing this compound? A2: Due to the presence of a polar carboxylic acid group and a moderately polar ketone and bromophenyl group, ideal solvents are moderately polar. A single solvent like ethanol or acetic acid may work. However, a mixed solvent system is often more effective. Common and effective solvent pairs include ethanol/water, acetone/water, or ethyl acetate/heptane. It is always recommended to perform small-scale solubility tests to determine the optimal solvent system.
Q3: How can I assess the purity of my recrystallized product? A3: The most common method for assessing purity after recrystallization is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value for the pure substance.[1] A broad or depressed melting point range suggests the presence of impurities. Visual inspection for uniform, shiny crystals is also a good initial indicator.[1]
Q4: What are the likely impurities in crude this compound? A4: Impurities often stem from the synthesis, which is typically a Friedel-Crafts acylation of bromobenzene with succinic anhydride. Potential impurities include unreacted starting materials (bromobenzene, succinic anhydride) and isomers (e.g., 2-(4-bromobenzoyl)propionic acid). Colored impurities may arise from side reactions or decomposition.
Q5: Why is slow cooling important during recrystallization? A5: Slow cooling is crucial for the formation of large, well-ordered crystals.[2] Rapid cooling, or "shock cooling," can cause the compound to precipitate out of solution as a powder or an oil, trapping impurities within the solid matrix and defeating the purpose of the purification.[1]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 4-(4-bromophenyl)-4-oxobutanoic acid | [3] |
| Molecular Formula | C₁₀H₉BrO₃ | [3] |
| Molecular Weight | 257.08 g/mol | |
| Appearance | White crystalline solid | --- |
| Melting Point (Crude, 96%) | 148-152 °C | |
| Functional Groups | Carboxylic Acid, Ketone, Bromoaryl |
Table 2: Qualitative Solvent Selection Guide
| Solvent / System | Suitability | Rationale |
| Water | Poor (as single solvent) | Likely insoluble at room temperature, but may have high solubility when hot. Can be an excellent anti-solvent.[4] |
| Ethanol / Methanol | Good | The compound is likely soluble in hot alcohol and less soluble when cold. Often used in combination with water.[5] |
| Acetone | Good | The ketone functional group suggests good solubility.[4] Best used in a solvent pair with an anti-solvent like water or heptane. |
| Ethyl Acetate | Good | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Heptane / Hexanes | Poor (as single solvent) | Non-polar solvent. The compound is likely insoluble. Excellent choice as an anti-solvent.[4] |
| Ethanol / Water | Excellent (Solvent Pair) | A common choice for polar organic molecules. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then re-clarify with a drop of ethanol. |
| Acetone / Water | Excellent (Solvent Pair) | Similar to ethanol/water, provides a good polarity range for effective crystallization.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[1] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not started. | 1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some solvent to concentrate the solution. Allow it to cool again. 2. Induce Crystallization: a) Scratch: Gently scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[2] b) Seed: Add a tiny crystal of pure this compound to the cooled solution. |
| Product "Oils Out" (Forms an Oil Instead of Crystals) | 1. Solution cooled too quickly: The compound comes out of solution above its melting point. 2. Solution is too concentrated: The saturation point is reached at a temperature above the compound's melting point (often depressed by impurities). 3. High concentration of impurities: Impurities can significantly lower the melting point of the mixture. | 1. Reheat and Add Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot soluble solvent (e.g., ethanol if using an ethanol/water system). 2. Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop before moving to an ice bath. Insulating the flask can help slow the process. |
| Final Yield is Very Low | 1. Too much solvent was used: A large amount of product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized in the funnel during hot filtration. 3. Excessive washing: Too much cold solvent was used to wash the final crystals, redissolving some of the product. | 1. Minimize Solvent: In future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. You can attempt to recover a second crop of crystals by partially evaporating the solvent from the filtrate. 2. Preheat Equipment: Ensure the filter funnel and receiving flask are preheated before hot filtration to prevent cooling. 3. Use Ice-Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Recrystallized Product is Still Colored | 1. Colored impurities are co-crystallizing: The impurity has similar solubility properties to the desired compound. 2. Thermal decomposition: The compound may be degrading slightly upon prolonged heating. | 1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. |
| Melting Point is Still Broad or Low | 1. Incomplete removal of impurities: The chosen solvent may not be optimal for rejecting the specific impurities present. 2. Insufficient drying: Residual solvent is trapped in the crystals, depressing the melting point. | 1. Repeat Recrystallization: Perform a second recrystallization, potentially with a different solvent system. 2. Dry Thoroughly: Ensure the crystals are completely dry by leaving them under vacuum for an extended period or drying them in a vacuum oven at a temperature well below the melting point. |
Experimental Protocol & Visualizations
Detailed Recrystallization Methodology
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring until the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-5 minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: If using a solvent pair, add the hot anti-solvent (e.g., water) dropwise to the boiling solution until a persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
-
Analysis: Determine the mass and melting point of the purified, dry product and compare it to the crude material.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
Troubleshooting low yield in the synthesis of 3-(4-Bromobenzoyl)propionic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-(4-Bromobenzoyl)propionic acid.
Troubleshooting Guide: Low Product Yield
Low yields in the Friedel-Crafts acylation of bromobenzene with succinic anhydride can arise from several factors. This guide provides a systematic approach to identify and resolve common issues.
Question: My yield of this compound is significantly lower than expected. What are the most common causes?
Answer:
Low yields in this synthesis are typically traced back to a few critical areas: reagent quality, reaction conditions, and workup procedures. The most common culprits include:
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Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reaction will deactivate the catalyst, halting the reaction.
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Poor Reagent Quality: The purity of your starting materials—bromobenzene and succinic anhydride—is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts.
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Suboptimal Reaction Temperature: The reaction temperature plays a significant role. While some Friedel-Crafts acylations work at room temperature, others may need heating. However, excessively high temperatures can promote side reactions and decomposition.
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, taking it out of the reaction cycle.[1]
Question: I suspect my aluminum chloride is the problem. How can I ensure it is active?
Answer:
The quality of the aluminum chloride (AlCl₃) is paramount for a successful Friedel-Crafts acylation. Here's how to address potential issues:
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Use Fresh, Anhydrous AlCl₃: AlCl₃ readily absorbs moisture from the atmosphere, which hydrolyzes it to inactive aluminum hydroxides and oxychlorides.[2] It is best to use a freshly opened bottle of high-purity, anhydrous AlCl₃.
-
Proper Handling and Storage: Always handle AlCl₃ in a dry environment, such as a glove box or under a stream of inert gas (like nitrogen or argon). Ensure the container is sealed tightly after use.
-
Visual Inspection: Active AlCl₃ should be a fine, white to pale yellow powder. If it appears clumpy, discolored, or has a strong smell of HCl, it has likely been exposed to moisture and should not be used.
Question: My TLC analysis shows multiple spots, indicating side products. What are the likely side reactions?
Answer:
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of isomers is a common side reaction.[3]
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Isomer Formation: The primary product is this compound (the para isomer) due to the directing effect of the bromine atom. However, a small amount of the ortho isomer, 3-(2-Bromobenzoyl)propionic acid, can also be formed. Steric hindrance from the bulky bromine atom usually minimizes the formation of the ortho product.[3]
-
Reaction with Impurities: If your bromobenzene or solvent contains other aromatic compounds (e.g., benzene), you may see acylation of these impurities.
Question: What are the optimal reaction conditions to maximize yield?
Answer:
Optimizing reaction conditions is key to achieving a high yield. Consider the following parameters:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, non-reactive solvent (e.g., dichloromethane, nitrobenzene) | A dry, inert solvent is crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 0°C to reflux | The optimal temperature can vary. Start at a lower temperature and gradually increase if the reaction is slow. Monitor with TLC. |
| Reaction Time | 30 minutes to several hours | Reaction progress should be monitored by TLC to determine the optimal time. |
| Stoichiometry | At least a stoichiometric amount of AlCl₃ | The ketone product complexes with AlCl₃, so a 1:1 molar ratio or a slight excess is often necessary.[1] |
Question: I'm losing product during the workup and purification. What are some best practices?
Answer:
The workup procedure is critical for isolating your product and can be a source of yield loss if not performed carefully.
-
Quenching: The reaction is typically quenched by slowly and carefully adding the reaction mixture to ice-cold water or dilute acid. This should be done in a fume hood as HCl gas is evolved.[3]
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Extraction: After quenching, the product is usually extracted into an organic solvent. Ensure you perform multiple extractions to maximize recovery.
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Washing: The organic layer should be washed to remove any remaining acid and other water-soluble impurities. A wash with a dilute base (like sodium bicarbonate) can help remove unreacted succinic acid.
-
Purification: The crude product is often purified by recrystallization. Choose an appropriate solvent system to maximize the recovery of pure crystals.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
In the flask, add anhydrous aluminum chloride (molar equivalent to succinic anhydride).
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Add anhydrous dichloromethane to the flask.
-
In the dropping funnel, dissolve succinic anhydride in anhydrous dichloromethane.
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Cool the flask containing AlCl₃ to 0°C in an ice bath.
-
Slowly add the succinic anhydride solution from the dropping funnel to the stirred AlCl₃ suspension.
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After the addition is complete, add bromobenzene dropwise via the dropping funnel.
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Once all reagents are added, allow the reaction to stir at 0°C and then warm to room temperature or reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Troubleshooting Workflow for Low Yield
A troubleshooting workflow for diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid instead of aluminum chloride? A1: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃. Reaction conditions, such as temperature and reaction time, would likely need to be adjusted and optimized.
Q2: Why is the reaction called an acylation and not an alkylation? A2: The reaction involves the addition of an acyl group (R-C=O) to the aromatic ring, hence it is an acylation. Friedel-Crafts alkylation involves the addition of an alkyl group (a saturated carbon chain). A key advantage of acylation is that the product is deactivated towards further substitution, which prevents polysubstitution.[1][4]
Q3: Is it possible to get the carboxylic acid to react at the other end of succinic anhydride? A3: The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid coordinates to one of the carbonyl oxygens of the succinic anhydride, which then opens to form the acylium ion that attacks the bromobenzene ring. The other end of the succinic anhydride remains as a carboxylic acid after workup.
Q4: My final product is an off-white or yellowish solid. Is this normal? A4: The pure product should be a white to off-white solid. A yellowish color may indicate the presence of impurities. Further purification, such as recrystallization or column chromatography, may be necessary to obtain a purer product.
Q5: What is the expected melting point of this compound? A5: The reported melting point of this compound is in the range of 148-152 °C. A broad or depressed melting point is an indication of impurities.
References
Removal of aluminum chloride catalyst from Friedel-Crafts reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of aluminum chloride (AlCl₃) catalyst from Friedel-Crafts reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the aluminum chloride catalyst after a Friedel-Crafts reaction?
A1: Aluminum chloride, a Lewis acid, is typically used in stoichiometric amounts in Friedel-Crafts acylations because it forms a complex with the resulting ketone product.[1] This complex is generally irreversible under the reaction conditions and must be hydrolyzed to liberate the desired product.[1] The removal of the catalyst is a critical step for the isolation and purification of the final acylated aromatic compound.[2]
Q2: What is the standard procedure for removing AlCl₃ from the reaction mixture?
A2: The most common method involves carefully quenching the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.[3][4] This procedure hydrolyzes the aluminum chloride and breaks down the catalyst-product complex.[4] Following the quench, the product is typically extracted into an organic solvent.
Q3: Why is an acidic quench with HCl recommended?
A3: The acidic workup helps to dissolve the aluminum salts that are formed, such as aluminum hydroxide (Al(OH)₃), by converting them into soluble aluminum salts (e.g., AlCl₃).[3] This prevents the formation of gelatinous precipitates and emulsions, which can make the separation of the organic and aqueous layers difficult.[5][6]
Q4: What are the primary hazards associated with the quenching process?
A4: The reaction of anhydrous aluminum chloride with water is highly exothermic and can cause a rapid increase in temperature, potentially leading to the boiling of the solvent.[2] This reaction also liberates hydrogen chloride (HCl) gas, which is corrosive and toxic.[2] Therefore, quenching must be performed cautiously in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q5: Can I quench the reaction with a basic solution like sodium bicarbonate?
A5: It is not advisable to use a basic solution for the initial quench. The highly exothermic reaction with water is better controlled with an ice-cold acidic solution.[2] A basic wash, such as with sodium bicarbonate solution, is typically performed after the initial acidic quench and separation to neutralize any remaining acid in the organic layer.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of a thick, gelatinous precipitate upon quenching | Incomplete hydrolysis of the AlCl₃ or formation of insoluble aluminum hydroxide (Al(OH)₃) in a non-acidic quench.[5][6] | Add more concentrated hydrochloric acid to the mixture to dissolve the precipitate by converting it to soluble aluminum salts.[3] Gentle heating of the acidic mixture may also aid in dissolving the salts.[7] |
| Persistent emulsion during extraction | Finely divided aluminum salts or other impurities at the interface of the organic and aqueous layers can stabilize emulsions.[2] | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.[2] If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Low product yield after workup | The product may be partially trapped in the aluminum salt precipitate or emulsion. Incomplete breakdown of the aluminum-ketone complex can also lead to product loss in the aqueous layer. | Ensure a sufficiently acidic workup to fully dissolve all aluminum salts. Perform multiple extractions of the aqueous layer with the organic solvent to maximize product recovery. |
| Product decomposition or side reactions | Some products may be sensitive to the strongly acidic conditions of the workup. | While an acidic quench is generally necessary, minimizing the time the product is in contact with the strong acid can be beneficial. After the initial quench and separation, promptly wash the organic layer with water and then a mild base (like sodium bicarbonate) to neutralize residual acid. |
Experimental Protocols
Standard Protocol for Aluminum Chloride Removal
This protocol outlines a general procedure for the workup of a Friedel-Crafts acylation reaction.
Materials:
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Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
-
Beakers
Procedure:
-
Preparation of Quenching Mixture: In a large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. The amount should be sufficient to fully hydrolyze the AlCl₃ used in the reaction.
-
Quenching: In a well-ventilated fume hood, cool the completed reaction mixture in an ice bath. Slowly and carefully, with vigorous stirring, pour the reaction mixture into the prepared ice/HCl slurry.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer into a clean Erlenmeyer flask. Extract the aqueous layer one or two more times with fresh portions of the organic solvent.[4]
-
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:
-
Drying and Isolation: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3] Filter the solution to remove the drying agent, and then remove the solvent under reduced pressure to obtain the crude product. The crude product can then be purified by recrystallization or column chromatography.[4]
Data Presentation
Solubility of Aluminum Chloride in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 44.9 g/100 g | 0 |
| Water | 45.1 g/100 g | 25 |
| Ethanol | 100 g/100 g | 12.5 |
| Acetone | 57.5 g/100 g | 18 |
| Benzene | 0.2 g/100 g | 17 |
| Toluene | 0.38 g/100 g | 17 |
| Carbon Tetrachloride | 0.009 g/100 g | 20 |
| Chloroform | 0.049 g/100 g | 25 |
| Diethyl Ether | Soluble | - |
| Nitrobenzene | 21.95 g/100 g | 15 |
Note: Data compiled from various sources.[8] Aluminum chloride reacts with water.[9]
Visualizations
Caption: Experimental workflow for the removal of aluminum chloride catalyst.
Caption: Troubleshooting decision tree for emulsion formation during workup.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. aluminum chloride [chemister.ru]
- 9. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing polyacylation in the synthesis of aroylpropionic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of aroylpropionic acids, with a specific focus on preventing polyacylation during Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is polyacylation and why is it generally less of a concern in Friedel-Crafts acylation compared to polyalkylation?
Polyacylation is the addition of more than one acyl group to an aromatic ring during a Friedel-Crafts acylation reaction.[1] Generally, it is less common than the corresponding polyalkylation that occurs in Friedel-Crafts alkylation reactions.[1][2] The reason for this is that the first acyl group introduced deactivates the aromatic ring.[1][3][4] The carbonyl group of the acyl substituent is electron-withdrawing, which makes the aromatic ring less nucleophilic and, therefore, less susceptible to further electrophilic attack by another acylium ion.[1] In contrast, the alkyl groups introduced during alkylation are activating, making the product more reactive than the starting material and promoting further alkylation.[1][2]
Q2: Under what conditions can polyacylation become a significant side reaction in the synthesis of aroylpropionic acids?
Polyacylation can become a notable issue when the aromatic substrate is highly activated.[1] Aromatic compounds that possess potent electron-donating groups (e.g., -OH, -OR, -NH2) or are electron-rich systems like polycyclic aromatic hydrocarbons can be nucleophilic enough to undergo a second acylation, despite the deactivating effect of the first acyl group.[1]
Q3: How does the choice and amount of catalyst affect polyacylation?
The strength and concentration of the Lewis acid catalyst (commonly AlCl₃) can significantly influence the selectivity of the reaction. While the catalyst is essential for generating the acylium ion from the acylating agent (like succinic anhydride), an excessively high concentration or a very potent Lewis acid can heighten the reactivity of the system.[1] This increased reactivity can overcome the deactivating effect of the first acyl group, leading to diacylation, particularly with activated substrates.[1] For highly activated systems, considering milder Lewis acids such as ZnCl₂ or FeCl₃ may offer better control over the reaction.[1]
Troubleshooting Guide: Preventing Polyacylation
Problem: Formation of a diacylated byproduct is observed in the reaction mixture.
This guide provides potential causes and recommended solutions to mitigate the formation of diacylated byproducts during the synthesis of aroylpropionic acids.
| Potential Cause | Recommended Solution |
| Highly Activated Aromatic Substrate | For aromatic compounds with strong electron-donating groups, the increased nucleophilicity of the ring can lead to a second acylation. Consider using milder reaction conditions, such as lower temperatures and less reactive catalysts.[1] |
| Excessive Catalyst Loading | An excess of a strong Lewis acid like AlCl₃ can increase the reactivity to a point where the deactivating effect of the first acyl group is overridden. Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio of the catalyst to the acylating agent is often sufficient. For highly reactive substrates, using substoichiometric amounts of the catalyst may be effective.[1] |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy for a second acylation to occur. It is advisable to perform the reaction at a lower temperature. Starting at 0°C or even lower and allowing the reaction to warm to room temperature slowly can be beneficial.[1] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature profile.[1] |
| Incorrect Order of Reagent Addition | The way reagents are combined can influence the outcome. For instance, the Perrier addition procedure, which involves pre-complexing the acylating agent with the Lewis acid before adding the aromatic substrate, can sometimes offer better control.[1] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride.
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [5] |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [5] |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [5] |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 | [5] |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 | [5] |
| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 88 | [5] |
Experimental Protocols
Protocol 1: General Solvent-Free Friedel-Crafts Acylation with Succinic Anhydride
This protocol is adapted for the synthesis of β-aroylpropionic acids using a solvent-free approach.[5]
Materials:
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Succinic anhydride (1.0 g, 0.01 mole)
-
Powdered anhydrous aluminum chloride (2.67 g, 0.02 mole)
-
Aromatic hydrocarbon (0.01 mole)
-
Mortar and pestle
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Crushed ice
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Concentrated hydrochloric acid
-
Filtration apparatus
Procedure:
-
Inside an efficient fume hood, place succinic anhydride and powdered anhydrous aluminum chloride in a mortar.
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Grind the mixture with a pestle for approximately 1 minute.
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Add the aromatic hydrocarbon to the reaction mixture.
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Continue to grind the mixture for the time specified in the data summary table (typically 5-10 minutes).
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Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by carefully adding the mixture to a beaker containing crushed ice and concentrated hydrochloric acid.
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Collect the solid product by filtration and wash it thoroughly with water.
-
The product is often pure enough not to require further purification.
Protocol 2: Friedel-Crafts Acylation in a Solvent
This protocol describes a general procedure for Friedel-Crafts acylation using a solvent.
Materials:
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Aromatic substrate
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Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous solvent (e.g., 1,2-dichloroethane or the aromatic substrate itself if liquid)
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Reaction flask with a stirrer and dropping funnel
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Ice bath
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Crushed ice
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Concentrated hydrochloric acid
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction flask, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool the mixture in an ice bath.
-
In a separate flask, dissolve the aromatic substrate in the anhydrous solvent.
-
Slowly add the solution of the aromatic substrate to the stirred AlCl₃ suspension while maintaining a low temperature.
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Add succinic anhydride portion-wise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice and concentrated HCl to quench the reaction.
-
If a solvent like 1,2-dichloroethane was used, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for preventing polyacylation.
Caption: Factors influencing mono- vs. polyacylation.
References
Challenges in the scale-up of 3-(4-Bromobenzoyl)propionic acid production
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Bromobenzoyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound, primarily via the Friedel-Crafts acylation of bromobenzene with succinic anhydride.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in Friedel-Crafts acylation. Several factors could be responsible:
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Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried (oven-dried is recommended). Use anhydrous solvents and high-purity, dry reactants. Handle AlCl₃ quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).
-
-
Insufficient Catalyst: Aluminum chloride forms a complex with the product ketone, so it is consumed stoichiometrically.[1][2]
-
Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the limiting reagent (succinic anhydride). In practice, a slight excess (e.g., 1.1 to 2.2 equivalents) is often required to drive the reaction to completion.
-
-
Poor Temperature Control: The reaction is highly exothermic.[3][4] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can promote side reactions and byproduct formation.
-
Solution: Maintain the optimal reaction temperature. This typically involves the slow, portion-wise addition of the aluminum chloride to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the initial exotherm, followed by warming to the desired reaction temperature.
-
-
Inadequate Mixing: In a larger-scale reaction, poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in byproduct formation and reduced yield.
-
Solution: Use appropriate agitation (e.g., overhead stirring for larger flasks) to ensure the reaction mixture is homogeneous.
-
Q2: I'm observing a significant amount of byproducts in my crude product upon analysis (TLC, HPLC). How can I minimize their formation?
A2: Byproduct formation is often related to reaction conditions and reactant purity.
-
Polysubstitution: Although Friedel-Crafts acylation deactivates the aromatic ring, preventing further substitution, harsh conditions can lead to impurities.[2][5]
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure the stoichiometry of the reactants is accurate.
-
-
Isomer Formation: While acylation of bromobenzene is expected to be highly para-selective due to the directing effect of the bromine atom, some ortho-isomer may form, especially at higher temperatures.
-
Solution: Maintain a controlled, lower reaction temperature to favor the formation of the desired para-isomer.
-
-
Decomposition: At elevated temperatures, the starting materials or the product may decompose.
-
Solution: Adhere to the recommended temperature profile for the reaction.
-
Q3: The workup procedure, especially quenching the reaction, is very vigorous and difficult to control at a larger scale. Are there safer alternatives?
A3: The traditional method of quenching the reaction mixture with ice/water can be hazardous on a larger scale due to the highly exothermic decomposition of the AlCl₃-ketone complex and the evolution of HCl gas.[4]
-
Reverse Quench: Instead of adding the reaction mixture to water, consider slowly and carefully adding the quenching solution (e.g., cold water or dilute HCl) to the reaction vessel under vigorous stirring and cooling. This allows for better control of the exotherm.
-
Alternative Quenching Agents: A solution of a weaker base, like sodium bicarbonate, can be used for neutralization after the initial quench with water/acid, but this will also produce CO₂ gas, which must be managed.
-
Process Safety: Always perform this step in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and have an ice bath ready to cool the reaction if necessary. For larger scales, a reactor with a cooling jacket is essential.
Q4: My final product has a persistent color, and I'm struggling to achieve the desired purity (>98%) even after recrystallization. What can I do?
A4: Achieving high purity is crucial for pharmaceutical applications.
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Recrystallization Solvent: The choice of solvent for recrystallization is critical. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, toluene) to find the one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while leaving impurities dissolved.
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Activated Carbon Treatment: The colored impurities may be removed by treating a solution of the crude product with activated carbon before recrystallization. The carbon adsorbs the colored byproducts, and can then be removed by filtration.
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Column Chromatography: If recrystallization is insufficient, purification by column chromatography may be necessary, although this is less practical for very large-scale production.
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Washing: Ensure the filtered product is thoroughly washed with a suitable solvent (e.g., cold water) to remove any residual acids or inorganic salts from the workup.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic Friedel-Crafts acylation. The mechanism involves three main steps:
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich bromobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).
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Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃. This complex is then hydrolyzed during workup.
Q2: What are the key safety precautions to take when scaling up this process?
A2: Safety is paramount during scale-up.
-
Thermal Hazard Assessment: The Friedel-Crafts acylation is exothermic and has the potential for a runaway reaction.[3] A reaction calorimetry study (e.g., using an RC-1 calorimeter) is highly recommended to understand the thermal profile and ensure adequate cooling capacity.
-
Reagent Handling: Aluminum chloride is corrosive and reacts with moisture to produce HCl gas.[4] Always handle it in a dry, well-ventilated area. Other reagents like bromobenzene and solvents may be flammable or toxic.
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Pressure Management: The workup process generates HCl gas. The reactor system must be designed to handle this off-gassing safely.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, gloves, and a lab coat.
Q3: Can I use a different catalyst instead of aluminum chloride to make the process "greener"?
A3: While AlCl₃ is traditional, research is ongoing into more environmentally friendly catalysts. Options include:
-
Other Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, though they may be less reactive.
-
Solid Acid Catalysts: Zeolites and other solid acids are being explored to create a heterogeneous catalytic system that is easier to separate from the reaction mixture, reducing waste.[1]
-
Brønsted Acids: In some cases, strong Brønsted acids can catalyze the reaction, particularly with activated aromatic rings.[1] However, for the specific acylation of bromobenzene with succinic anhydride, AlCl₃ remains one of the most effective and commonly used catalysts.
Q4: What are the typical analytical methods used to monitor the reaction and assess final product purity?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting materials. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress.
-
Purity Assessment: HPLC is the preferred method for determining the final purity of the product.[6]
-
Structural Confirmation: The identity and structure of the final compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][8]
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Data)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactants | |||
| Bromobenzene | 1.5 - 2.0 eq | 1.5 - 2.0 eq | 1.5 - 2.0 eq |
| Succinic Anhydride | 1.0 eq | 1.0 eq | 1.0 eq |
| Aluminum Chloride | 2.2 eq | 2.2 eq | 2.2 eq |
| Solvent (e.g., Nitrobenzene) | 5-10 vol | 5-8 vol | 4-6 vol |
| Conditions | |||
| Addition Temperature | 0 - 5 °C | 0 - 10 °C | 5 - 15 °C |
| Reaction Temperature | 25 - 40 °C | 30 - 45 °C | 40 - 55 °C |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 8 - 12 hours |
| Outcome | |||
| Typical Yield (Crude) | 80 - 90% | 75 - 85% | 70 - 80% |
| Purity after Recrystallization | >99% (HPLC) | >98.5% (HPLC) | >98.0% (HPLC) |
Note: This table presents illustrative data for comparison purposes. Actual results may vary based on specific equipment and process optimizations.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation for this compound Synthesis (Lab Scale)
Materials:
-
Bromobenzene (anhydrous)
-
Succinic anhydride (high purity)
-
Aluminum chloride (anhydrous)
-
Nitrobenzene (anhydrous, solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Setup: Assemble a clean, oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.
-
Charging Reactants: Charge the flask with succinic anhydride and nitrobenzene. Begin stirring to form a slurry.
-
Catalyst Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add anhydrous aluminum chloride in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Bromobenzene Addition: Once the catalyst addition is complete, add bromobenzene dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-45 °C. Maintain this temperature with stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Prepare a separate beaker with a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Continue stirring the quenched mixture until all the ice has melted and the aluminum salts have dissolved. The product will precipitate as a solid.
-
Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties - ProQuest [proquest.com]
- 8. This compound | C10H9BrO3 | CID 80646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-(4-Bromobenzoyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Bromobenzoyl)propionic acid. The information provided is designed to assist in identifying impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound primarily originate from its synthesis via the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[1] These can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Bromobenzene and succinic anhydride.
-
Isomeric Impurities: 2-(4-Bromobenzoyl)propionic acid (ortho-isomer) and 3-(2-Bromobenzoyl)propionic acid (meta-isomer) may be formed in smaller quantities alongside the desired para-isomer.
-
Polysubstituted Products: Although less common due to the deactivating nature of the acyl group, polysubstituted products are a theoretical possibility.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The propionic acid chain could potentially undergo hydrolysis under strong acidic or basic conditions.
-
Photodegradation Products: Aromatic ketones can be susceptible to photodegradation.
-
Oxidative Degradation Products: The molecule may be sensitive to oxidative conditions.
-
Q2: What is a recommended starting HPLC method for impurity profiling of this compound?
A2: A reverse-phase HPLC method is a suitable starting point for the analysis of this compound and its potential impurities.[2] A typical method is outlined in the Experimental Protocols section below.
Q3: My chromatogram shows a broad or tailing peak for the main component. What could be the cause?
A3: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. Several factors can contribute to this:
-
Secondary Interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.
Q4: How can I confirm the identity of a suspected impurity peak?
A4: Peak identification can be achieved through several methods:
-
Co-injection: Spiking the sample with a known standard of the suspected impurity should result in an increase in the peak area of the corresponding peak in the chromatogram.
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compound in each peak, which can be used to identify impurities.
-
Relative Retention Time (RRT): Comparing the RRT of the unknown peak to that of known standards can aid in identification.
Experimental Protocols
Recommended HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for specific applications and impurity profiles.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 5 min |
| Linearly increase to 30% A / 70% B over 15 min | |
| Hold at 30% A / 70% B for 5 min | |
| Return to initial conditions and equilibrate for 5 min | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Expected Elution Order (Predicted): Based on general chromatographic principles, the expected elution order would be:
-
Succinic anhydride (most polar)
-
Isomeric Bromobenzoylpropionic acids (ortho, meta, para - separation may be challenging)
-
This compound (main peak)
-
Bromobenzene (least polar)
Note: The exact elution order and resolution of isomers should be confirmed experimentally.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | * Use a column with end-capping or a base-deactivated stationary phase. * Lower the mobile phase pH by increasing the acid concentration (e.g., 0.2% phosphoric acid) to suppress silanol activity. |
| Mobile Phase pH | * Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. Adjust the acid concentration as needed. |
| Column Overload | * Dilute the sample and reinject. |
| Column Contamination | * Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). * If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | * Increase the column equilibration time between injections. |
| Mobile Phase Composition Fluctuation | * Ensure the mobile phase is well-mixed and degassed. * Prepare fresh mobile phase daily. |
| Temperature Fluctuations | * Use a column oven to maintain a constant temperature. |
| Pump Malfunction | * Check the pump for leaks and ensure a stable flow rate. |
Issue 3: Extraneous or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Sample Carryover | * Clean the injector and syringe with a strong solvent. * Inject a blank (mobile phase) to check for carryover. |
| Contaminated Mobile Phase or System | * Use fresh, HPLC-grade solvents. * Flush the entire HPLC system. |
| Late Eluting Peaks from Previous Injections | * Extend the run time of the gradient to ensure all components have eluted. |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Byproduct formation during the cyclization of 3-(4-Bromobenzoyl)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of 3-(4-Bromobenzoyl)propionic acid to synthesize 7-Bromo-1-tetralone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the intramolecular Friedel-Crafts acylation of this compound.
Issue 1: Low or No Yield of 7-Bromo-1-tetralone
Q1: My cyclization reaction is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or no yield in this intramolecular Friedel-Crafts acylation is typically due to issues with the catalyst, reaction conditions, or the starting material. The most common culprits are:
-
Catalyst Inactivity : The catalysts used for this reaction, such as Polyphosphoric Acid (PPA) or Lewis acids like aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Any water present in the glassware, solvent, or starting material will deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst : In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[1] For this reason, a stoichiometric amount or even an excess of the catalyst is often necessary. When using PPA, ensuring sufficient quantity and proper mixing is key for the reaction to proceed to completion.
-
Inadequate Temperature or Reaction Time : Intramolecular cyclizations require sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low or the reaction time is too short, the cyclization will be incomplete, leaving a significant amount of unreacted starting material.
Q2: Could the starting material itself be the problem?
A2: Yes, impurities in the this compound can interfere with the reaction. Ensure the starting material is pure and dry. Additionally, the presence of the carboxylic acid functional group on the starting material can be problematic if using a Lewis acid like AlCl₃, as it can complex with the catalyst. Polyphosphoric acid is often preferred for cyclizing carboxylic acids as it serves as both the catalyst and a dehydrating agent.[2]
Issue 2: Formation of Byproducts
Q3: I've isolated my product, but I'm observing significant impurities. What are the common byproducts in this reaction?
A3: While Friedel-Crafts acylation is generally a clean reaction with no carbocation rearrangements, several byproducts can form:[3]
-
Unreacted Starting Material : This is the most common impurity, resulting from an incomplete reaction.
-
Intermolecular Polymerization Products : Instead of cyclizing intramolecularly, the this compound can react with another molecule, leading to the formation of polymeric material. This is more likely at higher concentrations.
-
Other Isomeric Products : Although the bromine atom directs the cyclization to the ortho position, trace amounts of other isomers are theoretically possible depending on the reaction conditions, but generally not observed in significant quantities.
Q4: How can I minimize the formation of these byproducts?
A4: To minimize byproduct formation, consider the following:
-
Ensure Anhydrous Conditions : Thoroughly dry all glassware and use anhydrous solvents to prevent catalyst deactivation and ensure the reaction goes to completion.
-
Optimize Catalyst Amount and Reaction Conditions : Use a sufficient amount of PPA or other dehydrating agents. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Control Concentration : Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
Data Presentation
The following table summarizes the key physicochemical properties of the starting material and the desired product.
| Property | This compound | 7-Bromo-1-tetralone | Reference(s) |
| Molecular Formula | C₁₀H₉BrO₃ | C₁₀H₉BrO | [4], |
| Molecular Weight | 257.08 g/mol | 225.08 g/mol | [4], |
| CAS Number | 6340-79-0 | 32281-97-3 | [4], |
| Melting Point | 146-147 °C | 78 °C | [4], |
Experimental Protocols
Detailed Methodology for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol describes a general procedure for the cyclization of this compound to 7-Bromo-1-tetralone using PPA.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Setup : In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place the this compound.
-
Addition of PPA : Add polyphosphoric acid to the flask. The ratio of PPA to the starting material may need to be optimized, but a common starting point is a 10:1 to 20:1 weight ratio of PPA to the acid.
-
Reaction : Heat the mixture with stirring. The optimal temperature is typically in the range of 80-120 °C. Monitor the progress of the reaction by TLC.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing : Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification : The crude 7-Bromo-1-tetralone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Visualizations
Caption: Reaction pathway for the cyclization of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationships influencing reaction outcomes.
References
Improving the selectivity of the Friedel-Crafts acylation of bromobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Friedel-Crafts acylation of bromobenzene. Our goal is to help you improve the selectivity of this reaction and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the Friedel-Crafts acylation of bromobenzene?
A1: The major product is the para-substituted isomer (4-bromoacetophenone). The ortho-substituted isomer (2-bromoacetophenone) is typically a minor product. The formation of the meta isomer is generally not favored. This selectivity is primarily due to the directing effects of the bromine substituent. Although bromine is a deactivating group due to its inductive electron-withdrawing effect, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate at these positions.[1]
Q2: Why is the para isomer the major product over the ortho isomer?
A2: The preference for the para isomer is largely due to steric hindrance. The bromine atom is bulky, and the incoming acyl group is also sterically demanding. This spatial crowding makes the attack at the ortho position less favorable compared to the more accessible para position.[2]
Q3: My reaction yield is very low. What are the common causes?
A3: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate it.[3][4]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[3][4][5]
-
Deactivated Aromatic Ring: While bromobenzene is reactive enough, the presence of additional strongly electron-withdrawing groups can prevent the reaction from proceeding efficiently.[3][6]
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to side reactions and decomposition.[3]
-
Poor Reagent Quality: Impurities in bromobenzene or the acylating agent can interfere with the reaction.[3]
Q4: Can I use other acylating agents besides acyl chlorides?
A4: Yes, carboxylic acid anhydrides, such as acetic anhydride, are commonly used as acylating agents in the presence of a Lewis acid catalyst.[1][7] Carboxylic acids themselves can also be used, though this may require harsher conditions or more specialized catalysts.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (High percentage of ortho isomer)
Symptoms:
-
NMR or GC-MS analysis shows a significant amount of the 2-bromoacetophenone isomer alongside the desired 4-bromoacetophenone.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. |
| Choice of Lewis Acid | The size and nature of the Lewis acid can influence steric interactions. Consider testing alternative Lewis acids like FeCl₃ or ZnCl₂. |
| Solvent Effects | The solvent can influence the reactivity and steric bulk of the electrophile. Experiment with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to find the optimal medium for para-selectivity. |
Issue 2: Reaction Not Proceeding or Stalling
Symptoms:
-
TLC or other in-process monitoring shows little to no consumption of the starting material (bromobenzene).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] Use a fresh, unopened container of the Lewis acid or purify the existing stock. |
| Insufficient Catalyst Loading | For acylation, the Lewis acid is a reactant, not just a catalyst, as it complexes with the product. Ensure you are using at least a stoichiometric equivalent (1.1-1.2 equivalents) relative to the acylating agent.[4][5] |
| Deactivated Bromobenzene | If your bromobenzene starting material is impure or contains strongly deactivating contaminants, purify it by distillation before use. |
| Incorrect Order of Reagent Addition | Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent, and then the dropwise addition of bromobenzene, often at a reduced temperature to control the initial exothermic reaction.[9] |
Data Presentation: Lewis Acid Catalyst Performance
The choice of Lewis acid can impact reaction efficiency and selectivity. While specific data for bromobenzene is dispersed, the following table summarizes the general effectiveness of various Lewis acids in Friedel-Crafts acylations.
| Lewis Acid Catalyst | Typical Conditions | Yield | Selectivity | Notes |
| AlCl₃ | Stoichiometric amount, 0-60°C | Good to Excellent | Generally good para-selectivity | Highly sensitive to moisture.[3][4] |
| FeCl₃ | Catalytic or stoichiometric | Good | Often high para-selectivity | Can be a milder and more cost-effective alternative.[10] |
| ZnCl₂ | Catalytic amount | Moderate to Good | Varies | Milder Lewis acid, may require higher temperatures.[5] |
| Lanthanide Triflates (e.g., Eu(NTf₂)₃) | Catalytic amount, high temp | Good | Varies | Can be used with carboxylic acids as acylating agents.[8] |
Experimental Protocols
Protocol 1: Acylation of Bromobenzene with Acetyl Chloride
This protocol is a representative procedure for the synthesis of 4-bromoacetophenone.
Materials:
-
Anhydrous aluminum trichloride (AlCl₃) (20.0 g, 150 mmol)
-
Bromobenzene (19.6 g, 125 mmol)
-
Acetyl chloride (8.3 g, 130 mmol)
-
MTBE (methyl tert-butyl ether)
-
Ice
-
Concentrated HCl
-
2% Sodium hydroxide solution
-
Anhydrous potassium carbonate
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a stirrer, an addition funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a funnel inverted over a beaker of NaOH solution) to absorb the evolved HCl gas.[11]
-
Reagent Addition: Charge the flask with anhydrous AlCl₃ (150 mmol) and bromobenzene (125 mmol).[11] Warm the mixture to 50 °C with stirring.
-
Acylation: Add acetyl chloride (130 mmol) dropwise from the addition funnel, maintaining the temperature at 50 °C.[11] After the addition is complete, continue stirring at 50 °C for 5 hours.[11]
-
Workup: Cool the reaction mixture and cautiously pour it onto 100 g of ice in a beaker.[11] If solid aluminum hydroxide is present, add concentrated HCl until it dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 20 mL portions of MTBE.[11]
-
Washing: Combine the organic extracts and wash with water, then with 2% NaOH solution, and finally with water again.[11]
-
Purification: Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.[11]
Visualizations
Reaction Pathway for Isomer Formation
Caption: Regioselectivity in the Friedel-Crafts acylation of bromobenzene.
Experimental Workflow for Optimizing Selectivity
Caption: Workflow for optimizing para-selectivity in bromobenzene acylation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.
References
- 1. studylib.net [studylib.net]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. websites.umich.edu [websites.umich.edu]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 3-(4-Bromobenzoyl)propionic Acid
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Bromobenzoyl)propionic acid. Prepared for researchers, scientists, and professionals in drug development, this document offers a comparative spectral assignment, a standard experimental protocol for data acquisition, and a structural visualization to aid in the comprehensive characterization of this compound.
Comparative Spectral Data
Table 1: Comparison of ¹H NMR Spectral Data
| Proton Assignment | 3-Benzoylpropionic Acid (Predicted, CDCl₃)¹ | This compound (Predicted, CDCl₃)² | Multiplicity | Coupling Constant (J) in Hz |
| H-2', H-6' | ~7.95 ppm | ~7.85 ppm | Doublet | ~8.0 Hz |
| H-3', H-5' | ~7.45 ppm | ~7.60 ppm | Doublet | ~8.0 Hz |
| H-4' | ~7.55 ppm | - | Triplet | - |
| H-3 | ~3.30 ppm | ~3.30 ppm | Triplet | ~6.5 Hz |
| H-2 | ~2.85 ppm | ~2.85 ppm | Triplet | ~6.5 Hz |
| COOH | >10 ppm | >10 ppm | Broad Singlet | - |
¹ Predicted values based on typical chemical shifts for similar structures. ² Predicted values based on the data for 3-Benzoylpropionic acid and the known substituent effects of bromine.
Table 2: Comparison of ¹³C NMR Spectral Data
| Carbon Assignment | 3-Benzoylpropionic Acid (Predicted, CDCl₃)¹ | This compound (Predicted, CDCl₃)² |
| C-1 | ~178 ppm | ~178 ppm |
| C-2 | ~28 ppm | ~28 ppm |
| C-3 | ~34 ppm | ~34 ppm |
| C-4 | ~198 ppm | ~197 ppm |
| C-1' | ~137 ppm | ~135 ppm |
| C-2', C-6' | ~128 ppm | ~129 ppm |
| C-3', C-5' | ~129 ppm | ~132 ppm |
| C-4' | ~133 ppm | ~128 ppm (C-Br) |
¹ Predicted values based on typical chemical shifts for similar structures. ² Predicted values based on the data for 3-Benzoylpropionic acid and the known substituent effects of bromine.
Structural and Pathway Visualization
To facilitate the understanding of the NMR assignments, the chemical structure of this compound with numbered atoms is provided below.
Caption: Numbered structure of this compound.
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound, which is crucial for its unambiguous identification and for quality control in research and development settings.
Unraveling the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of 3-(4-Bromobenzoyl)propionic acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the fragmentation pattern of a compound. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Bromobenzoyl)propionic acid against a plausible alternative fragmentation pathway, supported by experimental data from similar compounds and established fragmentation principles.
Comparative Analysis of Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily dictated by the presence of the bromine atom, the aromatic ring, the ketone functional group, and the carboxylic acid moiety. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), results in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
Based on established fragmentation rules for aromatic ketones and carboxylic acids, two primary fragmentation pathways can be proposed.
Pathway 1: Predominant Fragmentation
This pathway is initiated by the alpha-cleavage of the bond between the carbonyl group and the propyl chain, a highly favored fragmentation for ketones. This is followed by subsequent characteristic losses from the aromatic portion of the molecule.
Pathway 2: Alternative Fragmentation
An alternative, less favored pathway could involve initial fragmentation within the propionic acid chain, such as the loss of the carboxylic acid group, followed by further fragmentation.
Quantitative Fragmentation Data
The following table summarizes the key fragments observed in the electron ionization mass spectrum of this compound and its structural analogs. The data for this compound is based on published mass spectral data.[1] Data for the related compound, 4-Bromobenzoic acid, is provided for comparative purposes.
| m/z (Proposed Fragment) | This compound | 4-Bromobenzoic acid |
| 258/256 [M]+• | Present | - |
| 185/183 [BrC6H4CO]+ | Major | Major |
| 157/155 [BrC6H4]+ | Significant | Significant |
| 76 [C6H4]+• | Present | Present |
| 73 [C3H5O2]+ | Minor | - |
Experimental Protocols
The presented mass spectrometry data is typically acquired using the following experimental setup:
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Ionization Method: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Sample Introduction: A dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The GC separates the analyte from the solvent and any impurities, and the analyte is then introduced into the ion source of the mass spectrometer.
Data Acquisition: The mass spectrometer is operated in full scan mode to detect all fragment ions within a specified mass range (e.g., m/z 40-400).
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways.
Caption: Proposed predominant fragmentation pathway (Pathway 1) of this compound.
References
A Comparative Analysis of 3-(4-Bromobenzoyl)propionic Acid and 3-(4-Chlorobenzoyl)propionic Acid for Researchers
This guide provides a detailed comparative study of 3-(4-Bromobenzoyl)propionic acid and 3-(4-Chlorobenzoyl)propionic acid, two closely related chemical intermediates with significant applications in pharmaceutical and materials science research. The following sections present a side-by-side look at their physicochemical properties, synthesis, and spectroscopic data, supported by experimental protocols and visualizations to aid researchers in selecting the appropriate compound for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a bromine versus a chlorine atom on the benzoyl ring imparts subtle yet significant differences in the physicochemical properties of these two compounds. These differences, summarized in the table below, can influence their reactivity, solubility, and handling characteristics.
| Property | This compound | 3-(4-Chlorobenzoyl)propionic acid |
| CAS Number | 6340-79-0[1][2] | 3984-34-7[3] |
| Molecular Formula | C₁₀H₉BrO₃[1][2] | C₁₀H₉ClO₃[3] |
| Molecular Weight | 257.08 g/mol [1] | 212.63 g/mol [3] |
| Melting Point | 148-152 °C | 128-130 °C[4] |
| Appearance | White crystalline solid | White to off-white solid |
| Solubility | Insoluble in water | Insoluble in water[4] |
| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanoic acid[1] | 4-(4-chlorophenyl)-4-oxobutanoic acid[3] |
Synthesis via Friedel-Crafts Acylation
Both compounds are typically synthesized via a Friedel-Crafts acylation reaction between succinic anhydride and the corresponding halobenzene (bromobenzene or chlorobenzene) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5] The halogen substituent (Br or Cl) is a deactivating group, yet it directs the incoming acyl group to the para position, resulting in the desired 4-substituted product.
The general reaction mechanism involves the formation of an acylium ion from succinic anhydride and aluminum chloride, which then acts as an electrophile in the subsequent aromatic substitution.
Caption: General workflow for the synthesis of 3-(4-Halobenzoyl)propionic acid.
Due to the slightly lower electronegativity and higher polarizability of bromine compared to chlorine, bromobenzene is marginally more reactive than chlorobenzene in electrophilic aromatic substitution reactions. This may lead to slightly faster reaction times or higher yields for the synthesis of the bromo-derivative under identical conditions, although specific experimental data for a direct comparison is not extensively published.
Experimental Protocol: Synthesis of 3-(4-Halobenzoyl)propionic acid
This protocol provides a general procedure for the Friedel-Crafts acylation of a halobenzene with succinic anhydride.
Materials:
-
Succinic anhydride
-
Bromobenzene or Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (or another suitable solvent)
-
Concentrated Hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and an addition funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by the solvent (e.g., dichloromethane). Stir the suspension and cool it in an ice bath.
-
Acyl Chloride Formation (in situ): While stirring, slowly add succinic anhydride to the cooled suspension.
-
Addition of Halobenzene: Slowly add the halobenzene (bromobenzene or chlorobenzene) to the reaction mixture via the addition funnel. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the solvent.
-
Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the purification of the final product.
Spectroscopic Data Analysis
The structural identity and purity of the synthesized compounds can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy:
Both molecules will exhibit characteristic IR absorption bands. Key expected peaks include:
-
A broad peak around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A sharp peak around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A sharp peak around 1670-1690 cm⁻¹ for the C=O stretch of the ketone.
-
Peaks in the 1400-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
-
A C-Br stretch for this compound, typically in the 500-600 cm⁻¹ region.
-
A C-Cl stretch for 3-(4-Chlorobenzoyl)propionic acid, typically in the 600-800 cm⁻¹ region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectra for both compounds will be very similar, with the primary difference being the chemical shifts of the aromatic protons due to the different electronic effects of bromine and chlorine. A typical spectrum would show:
-
A triplet around 2.7-2.9 ppm for the two protons of the -CH₂- group adjacent to the carboxylic acid.
-
A triplet around 3.2-3.4 ppm for the two protons of the -CH₂- group adjacent to the ketone.
-
Two doublets in the aromatic region (around 7.5-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring. The slightly different electronic environments will cause the aromatic protons on the bromo-substituted ring to appear at slightly different chemical shifts compared to the chloro-substituted ring.
-
A broad singlet above 10 ppm for the carboxylic acid proton.
Biological Activity and Applications
Both this compound and 3-(4-Chlorobenzoyl)propionic acid serve as important intermediates in the synthesis of various biologically active molecules.
This compound has been utilized as a precursor for the synthesis of novel 1,3,4-oxadiazole derivatives, which have been investigated for their anti-inflammatory and analgesic properties. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The bromine atom can also be a site for further functionalization through cross-coupling reactions, expanding its synthetic utility.
3-(4-Chlorobenzoyl)propionic acid is also a valuable building block in medicinal chemistry. While specific comparative studies on its biological efficacy versus the bromo-analog are not widely reported, the chloro-substituent is a common feature in many pharmaceutical compounds due to its ability to modulate lipophilicity and metabolic stability.
In material science, the halogenated benzoylpropionic acid structure can be incorporated into polymers to enhance properties like thermal stability and flame retardancy.[7]
Conclusion
This compound and 3-(4-Chlorobenzoyl)propionic acid are structurally similar compounds with distinct physicochemical properties arising from the difference in the halogen substituent. The choice between these two intermediates will depend on the specific requirements of the target molecule and the synthetic strategy. The bromo-derivative offers the potential for further modification via cross-coupling reactions, while the chloro-derivative provides a different electronic and lipophilic profile that may be advantageous in certain drug design applications. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. This compound | C10H9BrO3 | CID 80646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-(4-Chlorobenzoyl)propionic acid | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
A Comparative Analysis of the Biological Activity of 3-(4-Bromobenzoyl)propionic Acid Derivatives and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of novel 3-(4-Bromobenzoyl)propionic acid derivatives against the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The following sections detail their mechanisms of action, comparative anti-inflammatory and analgesic efficacy, and gastrointestinal safety profiles, supported by experimental data from preclinical studies.
Introduction to the Compounds
Ibuprofen is a well-established NSAID belonging to the propionic acid class.[1] It is a non-selective inhibitor of cyclooxygenase (COX) enzymes and is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[2][3] However, its use is associated with gastrointestinal side effects due to the inhibition of the COX-1 isoform, which is responsible for protecting the gastric mucosa.[1][4]
This compound is an aroylpropionic acid that has served as a lead compound for the development of new anti-inflammatory agents.[5] Research has focused on modifying its free carboxylic acid group, a feature often linked to gastrointestinal toxicity in NSAIDs, by converting it into various heterocyclic moieties, such as 1,3,4-oxadiazoles.[5][6] This structural modification aims to enhance anti-inflammatory and analgesic efficacy while reducing ulcerogenic potential.[5]
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for ibuprofen and many this compound derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[7] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a role in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[8]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[8]
Ibuprofen is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[3] The inhibition of COX-2 is responsible for its therapeutic effects, while the inhibition of COX-1 is linked to its adverse gastrointestinal effects.[3] The this compound derivatives discussed in this guide are also designed to inhibit the COX pathway, with the goal of achieving greater selectivity for COX-2 or otherwise mitigating the gastrointestinal side effects associated with COX-1 inhibition.
References
- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. assaygenie.com [assaygenie.com]
Purity Assessment of 3-(4-Bromobenzoyl)propionic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 3-(4-Bromobenzoyl)propionic acid is critical for the integrity of research and the quality of the final pharmaceutical product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for purity assessment.[1] For this compound, a reversed-phase HPLC method is typically employed. Commercial suppliers often guarantee a purity of ≥98% or ≥99% for this compound as determined by HPLC.[2][3]
Experimental Protocol: HPLC
While a specific validated method for this exact compound is not publicly available in full detail, a representative protocol can be established based on available information and general principles for analyzing aromatic carboxylic acids.
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Newcrom R1 or equivalent, 4.6 x 150 mm, 5 µm)[4]
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[4]
Chromatographic Conditions (Example):
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v), adjusted for optimal separation |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard, or by area normalization if a reference standard is not used.
Workflow for HPLC Purity Assessment
Workflow for HPLC Purity Assessment of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Applicability to this compound |
| HPLC | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, can separate and quantify impurities.[1] | Higher cost of instrumentation and consumables, more complex method development. | Excellent: The preferred method for purity and impurity profiling. |
| Titration | Neutralization of the carboxylic acid group with a standardized base. | High precision, low cost, simple and rapid for assay of the main component. | Not suitable for detecting and quantifying impurities unless they are also acidic or basic and can be differentiated. | Good for Assay: Can provide a highly accurate measure of the total acidic content, which corresponds to the purity of the main component if impurities are neutral. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | High resolution for volatile compounds. | Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for carboxylic acids. | Limited: Not ideal due to the low volatility of the compound. Derivatization would be required, adding complexity to the sample preparation. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative analysis and screening. | Primarily qualitative, less accurate for quantification compared to HPLC. | Fair: Useful for rapid screening and monitoring reaction progress, but not for precise purity determination. |
Experimental Protocols for Alternative Methods
Titrimetric Assay
Objective: To determine the purity of this compound by acid-base titration.
Principle: The carboxylic acid functional group of the analyte is neutralized by a standardized solution of a strong base, such as sodium hydroxide.
Instrumentation:
-
Analytical balance
-
Burette (50 mL)
-
Magnetic stirrer
Reagents and Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol (neutralized)
Procedure:
-
Accurately weigh approximately 250 mg of the this compound sample.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH solution until a permanent pink color is observed.
-
Record the volume of NaOH solution consumed.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the purity using the following formula: Purity (%) = (V × M × E) / W × 100 Where:
-
V = Volume of NaOH solution consumed (L)
-
M = Molarity of NaOH solution (mol/L)
-
E = Equivalent weight of this compound (257.08 g/mol )
-
W = Weight of the sample (g)
-
Logical Relationship of Purity Assessment Methods
Logical relationship between different purity assessment methods and their primary applications.
Conclusion
For a comprehensive purity assessment of this compound, HPLC is the most suitable method as it provides both an accurate assay of the main component and the ability to separate and quantify potential process-related impurities and degradation products. While titration offers a precise and cost-effective method for the assay of the total acidic content , it lacks the specificity to identify and quantify individual impurities. GC is generally not recommended for this non-volatile compound without derivatization, and TLC is best used for qualitative screening purposes. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for impurity profiling versus a simple assay of the main component.
References
A Comparative Analysis of the Anti-Inflammatory Potency of Aroylpropionic Acid Derivatives: Ketoprofen, Ibuprofen, and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of three widely studied aroylpropionic acid derivatives: ketoprofen, ibuprofen, and naproxen. By presenting supporting experimental data from both in vitro and in vivo studies, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
In Vitro Anti-Inflammatory Potency: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) like aroylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The relative inhibition of these two isoforms is a critical factor in the efficacy and side-effect profile of an NSAID.
The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 (COX-2)/IC50 (COX-1) is used to determine the selectivity of a drug. Ratios less than 1 suggest selectivity for COX-1, while ratios greater than 1 indicate selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Ketoprofen | - | - | 8.16[1] |
| Ibuprofen | 12[2] | 80[2] | 1.69[1] |
| Naproxen | 0.34[2] | 0.18[2] | 1.79[1] |
Note: IC50 values can vary between different experimental setups. The data presented are representative values from specific studies to illustrate the relative potency and selectivity.
Based on the selectivity ratio, ketoprofen shows a higher selectivity for COX-2 compared to ibuprofen and naproxen. Ibuprofen and naproxen are considered non-selective NSAIDs, inhibiting both COX-1 and COX-2.
In Vivo Anti-Inflammatory Potency: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of various compounds. Following the injection of carrageenan, an inflammatory agent, the resulting paw edema is measured over time. The percentage of edema inhibition by a test compound reflects its anti-inflammatory potency.
| Drug | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Ketoprofen | 6.1 (oral ED50) | - | 50 | [3] |
| Ibuprofen | - | - | - | Data not available in a directly comparable format |
| Naproxen | - | - | - | Data not available in a directly comparable format |
While a direct comparative table is not available, studies have shown that S(+)-ketoprofen is a potent anti-inflammatory agent in this model, with intravenous administration of 5 mg/kg almost completely inhibiting edema formation.[4]
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental procedures involved in assessing the anti-inflammatory potency of these compounds, the following diagrams are provided.
References
- 1. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Isomers of Bromobenzoylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Differentiation
The precise identification of isomers is a critical step in chemical synthesis and drug development, as subtle variations in molecular structure can lead to significant differences in chemical reactivity, biological activity, and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic techniques used to identify and differentiate the ortho-, meta-, and para- isomers of 3-bromobenzoylpropionic acid. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently ascertain the isomeric purity of their compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the isomers of 3-bromobenzoylpropionic acid. This quantitative data serves as a benchmark for the identification and differentiation of each isomer.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | Aromatic Protons (ppm) | -CH₂- (ppm) | -CH₂- (ppm) | -COOH (ppm) |
| ortho- (3-(2-bromobenzoyl)propionic acid) | ~7.2-7.8 (m) | ~3.3 (t) | ~2.8 (t) | ~12.0 (s) |
| meta- (3-(3-bromobenzoyl)propionic acid) | ~7.3-8.0 (m) | ~3.3 (t) | ~2.8 (t) | ~12.0 (s) |
| para- (3-(4-bromobenzoyl)propionic acid) | ~7.7 (d), ~7.9 (d) | ~3.3 (t) | ~2.8 (t) | ~12.0 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | C=O (benzoyl) (ppm) | Aromatic Carbons (ppm) | C=O (acid) (ppm) | -CH₂- (ppm) | -CH₂- (ppm) |
| ortho- (3-(2-bromobenzoyl)propionic acid) | ~198 | ~127-140 | ~178 | ~35 | ~28 |
| meta- (3-(3-bromobenzoyl)propionic acid) | ~197 | ~125-141 | ~178 | ~35 | ~28 |
| para- (this compound) | ~197 | ~128-138 | ~178 | ~35 | ~28 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | ortho- Isomer | meta- Isomer | para- Isomer |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (Ketone) | ~1685 | ~1690 | ~1680 |
| C=O (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C-Br | ~750 | ~780 | ~830 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | ortho-, meta-, and para- Isomers |
| [M]⁺ | 256/258 (Characteristic Br isotope pattern) |
| [M-H₂O]⁺ | 238/240 |
| [BrC₆H₄CO]⁺ | 183/185 |
| [C₆H₅CO]⁺ | 105 |
| [C₆H₅]⁺ | 77 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the bromobenzoylpropionic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-15 ppm.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). For Electrospray Ionization (ESI), the sample solution is infused directly or via Liquid Chromatography (LC).
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of bromobenzoylpropionic acid isomers.
Caption: A flowchart illustrating the process of synthesizing and identifying isomers of bromobenzoylpropionic acid using various spectroscopic techniques.
A Comparative Guide to the Synthesis of 3-(4-Bromobenzoyl)propionic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-(4-Bromobenzoyl)propionic acid, a valuable building block in the preparation of various biologically active molecules. The primary and most established method, Friedel-Crafts acylation, is compared with a plausible two-step alternative involving a Reformatsky reaction followed by oxidation.
This guide offers detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in the selection of the most suitable synthetic strategy based on laboratory resources, time constraints, and desired yield and purity.
Route 1: Friedel-Crafts Acylation of Bromobenzene
The most direct and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with succinic anhydride. This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Experimental Protocol:
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with succinic anhydride (1.0 equivalent) and bromobenzene (used as both reactant and solvent). The mixture is stirred, and anhydrous aluminum chloride (2.2 equivalents) is added portion-wise. The reaction mixture is then heated to reflux (approximately 60-70 °C) for 2-3 hours. After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with water, and then recrystallized from an appropriate solvent (e.g., aqueous ethanol) to yield this compound.
A solvent-free variation of this reaction can also be performed by grinding succinic anhydride and anhydrous aluminum chloride in a mortar, followed by the addition of bromobenzene and continued grinding at room temperature.[1]
Route 2: Two-Step Synthesis via Reformatsky Reaction and Oxidation
An alternative approach to this compound involves a two-step sequence: a Reformatsky reaction to form a β-hydroxy ester, followed by hydrolysis and oxidation of the secondary alcohol to a ketone.
Step 2a: Reformatsky Reaction of 4-Bromobenzaldehyde and Ethyl Bromoacetate
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of activated zinc metal to form a β-hydroxy ester.
Experimental Protocol:
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, is added activated zinc dust (1.5 equivalents). A solution of 4-bromobenzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to the zinc suspension. The reaction mixture is gently heated to initiate the reaction and then refluxed for 2-3 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 4-(4-bromophenyl)-4-hydroxybutanoate, can be purified by column chromatography. A similar reaction with benzaldehyde has been reported to yield the corresponding product in 52% yield.[2]
Step 2b: Hydrolysis of Ethyl 4-(4-bromophenyl)-4-hydroxybutanoate
The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol:
The crude ethyl 4-(4-bromophenyl)-4-hydroxybutanoate is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide (2.0 equivalents), is added, and the mixture is heated to reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid. The precipitated 4-(4-bromophenyl)-4-hydroxybutanoic acid is collected by filtration, washed with cold water, and dried.
Step 2c: Oxidation of 4-(4-bromophenyl)-4-hydroxybutanoic acid
The final step is the oxidation of the secondary alcohol to a ketone. Several oxidizing agents can be employed for this transformation, with Jones reagent (chromic acid in acetone) and Pyridinium Chlorochromate (PCC) being common choices.
Experimental Protocol (using Jones Oxidation):
The 4-(4-bromophenyl)-4-hydroxybutanoic acid is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise with stirring until the orange color of the reagent persists. The reaction is typically complete within a few hours. The excess oxidant is quenched with isopropanol, and the mixture is filtered to remove the chromium salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to afford this compound, which can be further purified by recrystallization. Jones oxidation is known to convert secondary alcohols to ketones effectively.[1][3][4][5][6]
Quantitative Data Comparison
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Reformatsky Reaction & Oxidation |
| Overall Yield | Typically high (can exceed 80%) | Expected to be moderate (likely 40-50% over three steps) |
| Purity of Crude Product | Generally good, requires recrystallization | May require column chromatography and recrystallization |
| Reaction Time | 2-3 hours for the main reaction | 4-6 hours for the two main reaction steps |
| Number of Steps | One main reaction step | Three distinct synthetic steps |
| Reagent Cost | Generally lower (succinic anhydride, AlCl₃) | Higher (ethyl bromoacetate, activated zinc, oxidizing agent) |
| Safety Considerations | Use of corrosive AlCl₃, evolution of HCl gas | Use of flammable solvents, potentially toxic oxidizing agents (Cr(VI)) |
Experimental Workflows
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
A Comparative Guide to the Reactivity of 3-(4-Bromobenzoyl)propionic Acid and Structurally Related Aroylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
Aroylpropionic acids are a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Their chemical structure, featuring a ketone, a carboxylic acid, and an aromatic ring, offers multiple sites for chemical modification. This guide provides a comparative analysis of the reactivity of 3-(4-Bromobenzoyl)propionic acid against other aroylpropionic acids with varying substituents on the aromatic ring. The nature of this substituent significantly influences the compound's reactivity, dictating its behavior in various chemical transformations.
The reactivity of these compounds is primarily governed by the electronic effects of the substituent at the para-position of the benzoyl group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule, impacting the reactivity of the ketone carbonyl and the aromatic ring.
-
-H (in 3-Benzoylpropionic acid): Serves as a neutral baseline for comparison.
-
-Br (in this compound): An electron-withdrawing group (EWG) due to its electronegativity, which also deactivates the aromatic ring towards electrophilic attack.
-
-Cl (in 3-(4-Chlorobenzoyl)propionic acid): Similar to bromine, chlorine is an electron-withdrawing, deactivating group.
-
-OCH₃ (in 3-(4-Methoxybenzoyl)propionic acid): An electron-donating group (EDG) that activates the aromatic ring, making it more susceptible to electrophilic attack.
Comparative Data of Selected Aroylpropionic Acids
The following table summarizes key physical properties of this compound and its analogs. These properties are fundamental for designing reaction conditions.
| Compound Name | Structure | Substituent (R) | Electronic Effect | CAS Number | Molecular Formula | M.W. ( g/mol ) | Melting Point (°C) |
| 3-Benzoylpropionic acid | R = H | -H | Neutral | 2051-95-8 | C₁₀H₁₀O₃ | 178.18 | 114-117[1] |
| This compound | R = Br | -Br | Electron-Withdrawing | 6340-79-0 | C₁₀H₉BrO₃ | 257.08[2] | 148-152 |
| 3-(4-Chlorobenzoyl)propionic acid | R = Cl | -Cl | Electron-Withdrawing | 3984-34-7 | C₁₀H₉ClO₃ | 212.63[3] | 128-130 |
| 3-(4-Methoxybenzoyl)propionic acid | R = OCH₃ | -OCH₃ | Electron-Donating | 3153-44-4 | C₁₁H₁₂O₄ | 208.21 | 148-150 |
Reactivity Analysis
Reactivity at the Ketone Group: Reduction
A common transformation for aroylpropionic acids is the reduction of the ketone to a methylene group, often as a step in the synthesis of γ-arylbutyric acids. The reactivity of the carbonyl group towards nucleophilic attack or reduction is influenced by the electronic nature of the para-substituent.
-
Theoretical Impact: Electron-withdrawing groups like -Br and -Cl increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by reducing agents. Conversely, an electron-donating group like -OCH₃ decreases the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.
The predicted order of reactivity for ketone reduction is: Bromo > Chloro > Unsubstituted > Methoxy
-
Experimental Data: High yields have been reported for the reduction of the ketone in this compound, demonstrating its efficient conversion. While direct kinetic comparison data is scarce, reported yields from similar reduction protocols (e.g., Clemmensen or Wolff-Kishner) can serve as a proxy for reactivity.
| Compound Name | Typical Reduction Reaction | Reported Yield |
| This compound | Clemmensen-type reduction to 4-(4-bromophenyl)butanoic acid | 91.4% |
Reactivity of the Aromatic Ring: Intramolecular Friedel-Crafts Cyclization
A key reaction of these molecules is the acid-catalyzed intramolecular Friedel-Crafts acylation (cyclization) to form substituted α-tetralone derivatives, which are important scaffolds in medicinal chemistry. This reaction is a type of electrophilic aromatic substitution where the reactivity is governed by the nucleophilicity of the aromatic ring.
-
Theoretical Impact: The substituent on the benzoyl ring directly modulates the electron density of the ring that will be acylated in the related cyclization precursors. For the aroylpropionic acids themselves, the substituent's effect is critical for any subsequent electrophilic substitution on the aromatic ring. An electron-donating group (-OCH₃) activates the ring, making it more nucleophilic and accelerating the rate of electrophilic substitution. Electron-withdrawing groups (-Br, -Cl) deactivate the ring, making it less nucleophilic and retarding the reaction.
The predicted order of reactivity for intramolecular Friedel-Crafts cyclization is: Methoxy > Unsubstituted > Chloro ≈ Bromo
Experimental Protocols
Protocol 1: Reduction of this compound (Clemmensen-type)
This protocol details the reduction of the ketone functionality.
Materials:
-
This compound
-
Zinc powder
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
Amalgamated Zinc Preparation: Stir zinc powder (200 mmol) and mercuric chloride (4.80 mmol) with water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes.
-
Decant the liquid and add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL) sequentially to the activated zinc.
-
Reaction: Add this compound (10.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux at 100°C for 24 hours. Replenish with concentrated HCl (1 mL) every 6 hours.
-
Work-up: Cool the reaction to room temperature and filter. Separate the organic layer and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an ethyl acetate:hexane (1:3) eluent to yield pure 4-(4-bromophenyl)butanoic acid.
Protocol 2: General Procedure for Intramolecular Friedel-Crafts Cyclization
This reaction is typically performed on the γ-arylbutyric acid product from the reduction step.
Materials:
-
γ-Arylbutyric acid (e.g., 4-(4-bromophenyl)butanoic acid)
-
Polyphosphoric acid (PPA) or an alternative cyclizing agent like thionyl chloride followed by a Lewis acid (e.g., AlCl₃).
Procedure (using PPA):
-
Place the γ-arylbutyric acid in a reaction flask.
-
Add polyphosphoric acid (typically 10-20 times the weight of the substrate).
-
Heat the mixture with stirring, typically at 80-100°C, for 1-3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetralone product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on the primary reactive sites of aroylpropionic acids.
Experimental Workflow for Ketone Reduction
Caption: Workflow for the Clemmensen-type reduction of an aroylpropionic acid.
Conclusion
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the bromine substituent. When compared to other aroylpropionic acids, it exhibits enhanced reactivity at the ketone group towards reduction due to increased electrophilicity of the carbonyl carbon. However, for reactions involving the aromatic ring as a nucleophile, such as intramolecular Friedel-Crafts cyclization, its reactivity is diminished. In contrast, analogs with electron-donating groups, like 3-(4-methoxybenzoyl)propionic acid, show the opposite trend: decreased ketone reactivity but enhanced aromatic ring reactivity. Understanding these substituent-driven effects is paramount for researchers in selecting the appropriate substrate and optimizing reaction conditions for the synthesis of complex target molecules.
References
Safety Operating Guide
Proper Disposal of 3-(4-Bromobenzoyl)propionic Acid: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(4-Bromobenzoyl)propionic acid, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines will minimize risks and ensure compliance with safety regulations.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2][3]
Key Hazard Information:
| Hazard Category | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 2A/2 | Warning | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[1][4] |
Recommended Personal Protective Equipment (PPE):
To ensure personal safety when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing and a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in poorly ventilated areas.[1]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed professional waste disposal service.[5] In many cases, this will involve chemical incineration.[5] Do not dispose of this chemical down the drain or into the environment.[5]
Experimental Protocol for Small Spills:
In the event of a small spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the recommended personal protective equipment as outlined above.
-
Contain the Spill: Use an inert, absorbent material such as sand, diatomaceous earth, or universal binders to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, such as alcohol, and then wash with soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent materials and cleaning supplies, must be placed in a sealed, labeled container and disposed of as hazardous waste.
III. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(4-Bromobenzoyl)propionic acid
Essential Safety and Handling Guide for 3-(4-Bromobenzoyl)propionic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause significant irritation and harm upon exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Ingestion of this chemical is also harmful.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the handler and the chemical.[5]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][6] | To protect eyes from splashes and airborne particles.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat or impervious clothing.[1][5][7] | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a suitable respirator.[2] | To avoid inhalation of dust particles, which may cause respiratory irritation.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic operational plan minimizes the risk of exposure and ensures the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational. All handling of the solid chemical that may generate dust should be conducted within the fume hood to minimize inhalation exposure.
-
Verify that an eye-wash station and safety shower are accessible and functional.[1]
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Assemble all necessary equipment and weigh out the required amount of this compound within the fume hood.
2. Handling the Chemical:
-
Don the required PPE as specified in the table above.
-
Handle the chemical carefully to avoid generating dust.[8]
-
Keep the container tightly closed when not in use.[8]
-
Avoid all direct contact with the chemical.[8]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
With appropriate PPE, sweep or vacuum the spilled solid material.[8] Avoid dry sweeping that creates dust.
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.[8][9]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it requires specific disposal procedures.[10][11]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
The container must be compatible with the chemical and have a tight-fitting lid.[9]
-
Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[9][10]
-
Do not mix this waste with other incompatible waste types such as strong acids, bases, or oxidizers.[10]
2. Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from ignition sources.[9]
3. Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound 96 6340-79-0 [sigmaaldrich.com]
- 3. This compound | C10H9BrO3 | CID 80646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. pppmag.com [pppmag.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
